N,4-Dimethylpyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,4-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-4-8-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTDCNVOLHLAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507547 | |
| Record name | N,4-Dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-63-7 | |
| Record name | N,4-Dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of N,4-Dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core. The 2-aminopyrimidine scaffold is of significant interest in medicinal chemistry, serving as a foundational structure for a multitude of biologically active molecules.[1][2] This structural motif is considered a "privileged scaffold" because it can bind to various biological targets. Specifically, it acts as a bioisostere of the purine nucleus in ATP, enabling it to function as a hinge-binding motif for a wide range of protein kinases.[3][4] Kinase deregulation is a known factor in diseases like cancer, making pyrimidine derivatives prime candidates for the development of targeted therapeutics.[3][4] This guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of this compound.
Core Chemical Properties
The fundamental chemical identifiers and computed properties for this compound are summarized below. This data is essential for compound registration, analytical characterization, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 15231-63-7 | PubChem[5] |
| Molecular Formula | C₆H₉N₃ | PubChem[5] |
| Molecular Weight | 123.16 g/mol | PubChem[5] |
| Canonical SMILES | CC1=NC(=NC=C1)NC | PubChem[5] |
| InChI Key | OWTDCNVOLHLAEC-UHFFFAOYSA-N | PubChem[5] |
| Computed XLogP3-AA | 0.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
Physicochemical Properties of Isomeric Analogues
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | 151-153 | Not Available | Soluble in Chloroform, DMSO, Methanol (Slightly) |
| 4-Amino-2,6-dimethylpyrimidine | 461-98-3 | 184-186 | 254 | Soluble in DMSO |
Source: Sigma-Aldrich[6], SpectraBase[7]
Spectral Data Analysis
While specific spectral data for this compound is not publicly cataloged, its structural features allow for predictable spectral characteristics based on data from analogous compounds.[8][9][10]
-
¹H NMR: The spectrum is expected to show a singlet for the C4-methyl group (around δ 2.2-2.5 ppm), a singlet or doublet for the N-methyl group (around δ 2.8-3.1 ppm), and two doublets in the aromatic region for the pyrimidine ring protons at C5 and C6. The NH proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would display six distinct carbon signals. The two methyl carbons would appear in the upfield region (δ 20-30 ppm). The aromatic carbons of the pyrimidine ring would resonate in the downfield region (δ 100-170 ppm), with the C2, C4, and C6 carbons typically showing the largest downfield shifts due to the influence of the nitrogen atoms.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching for both aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching in the pyrimidine ring (1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[9]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 123.16. Fragmentation patterns would likely involve the loss of methyl groups or parts of the pyrimidine ring.
Experimental Protocols
Proposed Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination
The synthesis of this compound can be efficiently achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds and is widely used for synthesizing N-aryl and N-heteroaryl amines.[11][12] The proposed starting materials are 2-chloro-4-methylpyrimidine and methylamine.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4-methylpyrimidine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos (2-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., toluene or dioxane), followed by the base (e.g., sodium tert-butoxide, 1.4 eq.). Finally, add methylamine (as a solution in THF or bubbled as a gas, 1.2-2.0 eq.).
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-24 hours.
-
Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Role in Drug Development and Signaling Pathways
The 2-aminopyrimidine scaffold is a cornerstone in modern drug discovery, particularly in the development of protein kinase inhibitors.[3] Kinases are enzymes that regulate a vast number of cellular processes by phosphorylating target proteins, and their dysregulation is a common cause of cancer.
Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's active site. The 2-aminopyrimidine core is adept at forming critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP.[14][15] The substituents at other positions on the pyrimidine ring are then optimized to achieve potency and selectivity for the target kinase.
References
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 5. This compound | C6H9N3 | CID 12707501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-dimethylpyrimidine 95 767-15-7 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
N,4-Dimethylpyrimidin-2-amine (CAS: 15231-63-7): A Technical Summary
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethylpyrimidin-2-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. Compounds bearing the 2-aminopyrimidine motif are of particular interest as they are known to act as bioisosteres of purines and can function as hinge-binding motifs in various protein kinases. While extensive research exists for the broader class of pyrimidine derivatives, publicly available data specifically for this compound is limited. This document summarizes the available technical information for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided in Table 1. This data is compiled from publicly accessible chemical databases.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 15231-63-7 | PubChem[1] |
| Molecular Formula | C₆H₉N₃ | PubChem[1] |
| Molecular Weight | 123.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC1=NC(=NC=C1)NC | PubChem[1] |
| Physical State | Solid (predicted) | --- |
| Purity | Commercially available up to 95% | Fluorochem |
Synthesis and Spectroscopic Data
Similarly, specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound is not published in peer-reviewed literature or publicly accessible spectral databases. Characterization of this compound would follow standard analytical chemistry protocols.
Biological Activity and Mechanism of Action
There is no specific, publicly available quantitative biological data (e.g., IC₅₀, Kᵢ values) for this compound. The broader class of 2-aminopyrimidine derivatives has been extensively investigated for various biological activities, most notably as inhibitors of protein kinases. These compounds often target the ATP-binding site of kinases.
Potential as a Kinase Inhibitor
The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The substituents at the 4-position and on the 2-amino group play a crucial role in determining the selectivity and potency of these inhibitors by interacting with other regions of the ATP-binding site.
A hypothetical workflow for screening this compound for kinase inhibitory activity is presented below.
Figure 1. A generalized workflow for evaluating a novel small molecule, such as this compound, for potential kinase inhibitor activity.
Experimental Protocols
Due to the absence of published studies on this compound, specific experimental protocols cannot be provided. However, a general protocol for a kinase inhibition assay that could be adapted for this compound is described below.
General Kinase Inhibition Assay Protocol (e.g., ADP-Glo™ Assay)
-
Reagents and Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP
-
Kinase buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
To each well of a 384-well plate, add the test compound solution.
-
Add the kinase and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Conclusion
This compound is a commercially available compound belonging to the biologically significant class of 2-aminopyrimidines. While its chemical and physical properties are documented, there is a notable absence of publicly available data regarding its specific synthesis, biological activity, and mechanism of action. The information presented in this guide is based on the general knowledge of related pyrimidine derivatives and provides a framework for the potential evaluation of this compound as a kinase inhibitor or for other biological activities. Further experimental investigation is required to elucidate the specific properties and potential applications of this compound in research and drug development.
References
N,4-Dimethylpyrimidin-2-amine molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,4-Dimethylpyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its molecular structure, formula, and plausible synthetic route. Due to the limited availability of experimental data in public literature, this document outlines a detailed, generalized experimental protocol for its synthesis via nucleophilic aromatic substitution. Furthermore, a logical workflow for the synthesis and characterization of such novel pyrimidine derivatives is presented. While specific biological activities for this compound are not extensively documented, the known roles of similar aminopyrimidine scaffolds as kinase inhibitors are discussed to provide context for potential research directions.
Molecular Structure and Formula
This compound is a heterocyclic organic compound. Its structure consists of a pyrimidine ring substituted with a methyl group at the 4-position and a methylamino group at the 2-position.
-
Molecular Formula: C₆H₉N₃[1]
-
IUPAC Name: this compound[1]
-
CAS Number: 15231-63-7[1]
-
Molecular Weight: 123.16 g/mol [1]
-
Canonical SMILES: CC1=NC(=NC=C1)NC[1]
-
InChI Key: OWTDCNVOLHLAEC-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | This compound (Computed) | 2-Amino-4,6-dimethylpyrimidine (Experimental Isomer) |
| Molecular Formula | C₆H₉N₃ | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol | 123.16 g/mol |
| Physical State | Solid (Predicted) | Off-white crystalline powder |
| Melting Point | Not available | 150-154 °C |
| Boiling Point | Not available | 294 °C at 760 mmHg |
| pKa (strongest basic) | 4.5 (Predicted) | 5.11 (Predicted) |
Data for the isomer is provided for context and should not be attributed to this compound.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable 2-halopyrimidine with methylamine. A detailed protocol based on this approach is provided below.
Experimental Protocol: Synthesis from 2-Chloro-4-methylpyrimidine
Reaction Scheme:
Materials:
-
2-Chloro-4-methylpyrimidine
-
Methylamine (40% solution in methanol)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in dichloromethane, add methylamine (2.2 eq) at a rate that maintains the reaction temperature below 30°C.[2]
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Data (Predicted)
As experimental spectra for this compound are not available in the reviewed literature, predicted data and data from related compounds are provided for guidance.
-
¹H NMR: The spectrum is expected to show a singlet for the C4-methyl protons, a singlet for the N-methyl protons, and two doublets for the pyrimidine ring protons.
-
¹³C NMR: The spectrum should display signals for the two methyl carbons and the four distinct carbons of the pyrimidine ring.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching and bending vibrations, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching of the pyrimidine ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 123.
Biological Activity and Potential Applications
While the specific biological activity of this compound has not been extensively reported, the 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have been shown to exhibit a wide range of biological activities, most notably as inhibitors of various protein kinases.
Kinase inhibitors are a major class of targeted cancer therapeutics. The aminopyrimidine core often forms key hydrogen bond interactions with the hinge region of the kinase active site. The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of the inhibitor.
Given its structure, this compound could be a valuable starting point or fragment for the design of novel kinase inhibitors. Further screening against a panel of kinases would be required to determine its specific biological targets and potential therapeutic applications.
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the study of this compound.
References
Spectroscopic Profile of N,4-Dimethylpyrimidin-2-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for N,4-Dimethylpyrimidin-2-amine (C6H9N3), a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in public literature, this document also includes representative data from closely related structural analogs, primarily 2-Amino-4,6-dimethylpyrimidine, to provide a predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with a molecular weight of 123.16 g/mol .[1] Its structure features a pyrimidine core substituted with a methyl group at position 4 and a methylamino group at position 2.
IUPAC Name: this compound[1] Molecular Formula: C₆H₉N₃[1] CAS Number: 15231-63-7[1]
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Assignment | Reference Compound |
| ¹H NMR | ~2.3 (CDCl₃) | Singlet | C4-CH₃ | 2-Amino-4,6-dimethylpyrimidine |
| ~3.0 (CDCl₃) | Singlet | N-CH₃ | Inferred | |
| ~5.0 (CDCl₃) | Broad Singlet | NH | 2-Amino-4,6-dimethylpyrimidine | |
| ~6.3 (CDCl₃) | Singlet | C5-H | 2-Amino-4,6-dimethylpyrimidine | |
| ~8.1 (CDCl₃) | Doublet | C6-H | Inferred | |
| ¹³C NMR | ~24.0 (CDCl₃) | - | C4-CH₃ | 2-Amino-4,6-dimethylpyrimidine[2] |
| ~28.0 (CDCl₃) | - | N-CH₃ | Inferred | |
| ~110.0 (CDCl₃) | - | C5 | 2-Amino-4,6-dimethylpyrimidine[2] | |
| ~158.0 (CDCl₃) | - | C6 | 2-Amino-4,6-dimethylpyrimidine[2] | |
| ~162.0 (CDCl₃) | - | C2 | 2-Amino-4,6-dimethylpyrimidine[2] | |
| ~168.0 (CDCl₃) | - | C4 | 2-Amino-4,6-dimethylpyrimidine[2] |
Table 2: Infrared (IR) Spectroscopy Data
Note: The following are characteristic vibrational frequencies for aminopyrimidine derivatives.[3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3150 | Medium-Strong | N-H stretching (amine) |
| 3100 - 3000 | Medium-Weak | C-H stretching (aromatic) |
| 2980 - 2850 | Medium-Weak | C-H stretching (aliphatic) |
| 1650 - 1580 | Strong | C=N and C=C stretching (pyrimidine ring) |
| 1580 - 1500 | Strong | N-H bending (amine) |
| 1450 - 1350 | Medium | C-H bending (aliphatic) |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
Table 3: Mass Spectrometry (MS) Data
The primary analytical feature in the mass spectrum of this compound would be its molecular ion peak.
| Technique | m/z Value | Assignment |
| Electron Ionization (EI) | 123.08 | [M]⁺ (Molecular Ion) |
| 108.06 | [M-CH₃]⁺ | |
| 81.05 | [M-C₂H₄N]⁺ |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for small organic molecules like this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 200-220 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Employ a longer relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization:
-
Electron Ionization (EI): For volatile and thermally stable compounds, EI is a common technique that provides characteristic fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, which typically produces the protonated molecular ion [M+H]⁺.
-
-
Instrumentation: Employ a mass spectrometer such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy to confirm the elemental composition.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship for integrating multi-spectroscopic data to confirm chemical structure.
References
- 1. This compound | C6H9N3 | CID 12707501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of N,4-Dimethylpyrimidin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,4-Dimethylpyrimidin-2-amine, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information for the target compound and its structural analogs, alongside a detailed, standardized experimental protocol for solubility determination.
Introduction
This compound is a substituted pyrimidine that holds potential as a building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of many biologically active compounds, including kinase inhibitors. Understanding the solubility of this compound in various organic solvents is fundamental for its synthesis, purification, formulation, and screening in biological assays. Poor solubility can be a significant hurdle in the drug development pipeline, affecting bioavailability and therapeutic efficacy.
Solubility Profile
The following table summarizes the available qualitative solubility information for this compound and its close analogs. This information is intended to guide solvent selection for various experimental procedures.
| Solvent Classification | Solvent | This compound (CAS 15231-63-7) | 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7) | 4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3) |
| Polar Protic | Water | No data available | Sparingly soluble; Moderately soluble | Soluble |
| Methanol | No data available | Soluble | Slightly soluble[1] | |
| Ethanol | No data available | Moderately soluble | Slightly soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | No data available | Soluble[2] | Soluble |
| Dimethylformamide (DMF) | No data available | Moderately soluble[3] | No data available | |
| Acetone | No data available | Data not available | No data available | |
| Non-Polar | Dichloromethane | No data available | No data available | No data available |
| Ethyl Acetate | No data available | No data available | No data available |
Note: The solubility information for the analog compounds is qualitative and intended to serve as a general guide. Experimental verification of the solubility of this compound in the selected solvents is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method. This method is considered the gold standard for its reliability in achieving a true thermodynamic equilibrium.
Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, DMSO) of high purity
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to sediment. For finer suspensions, centrifugation at a specific speed and duration may be necessary to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. It is important not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step removes any remaining solid microparticles.
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
Workflow for Experimental Solubility Determination
Caption: A logical workflow for determining the equilibrium solubility of a compound.
Applications in Drug Development
The solubility of a compound like this compound is a critical determinant of its utility in the drug development process. Adequate solubility in appropriate solvents is necessary for:
-
Chemical Synthesis and Purification: To ensure efficient reactions and effective purification through methods like crystallization or chromatography.
-
High-Throughput Screening (HTS): For the preparation of stock solutions in solvents like DMSO, which are then diluted into aqueous media for biological assays.
-
Formulation Development: To develop suitable dosage forms (e.g., oral or injectable) that can deliver the active pharmaceutical ingredient (API) to its target site in the body.
-
Pharmacokinetic Studies: Solubility significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Given that many kinase inhibitors are based on the pyrimidine scaffold, this compound could be a valuable starting point for the synthesis of new therapeutic agents. A thorough understanding and characterization of its solubility is the first step in harnessing its potential.
Conclusion
This technical guide has provided an overview of the solubility of this compound in organic solvents, based on the available information for the compound and its structural analogs. While quantitative data remains elusive in the public domain, the qualitative information and the detailed experimental protocol for solubility determination offer a solid foundation for researchers, scientists, and drug development professionals. Accurate and reproducible solubility data, which can be generated using the provided methodology, are indispensable for advancing chemical synthesis, biological screening, and formulation development of this compound and its derivatives.
References
- 1. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Navigating the Uncharted Territory of N,4-Dimethylpyrimidin-2-amine: A Technical Guide to its Potential Biological Activities Based on Structurally Related Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
N,4-Dimethylpyrimidin-2-amine is a small molecule whose specific biological activities remain largely unexplored in publicly available scientific literature. Despite extensive searches, no dedicated studies detailing its pharmacological profile, quantitative biological data, or mechanism of action have been identified. This technical guide, therefore, aims to provide a comprehensive overview of the potential biological activities of this compound by examining the well-documented activities of structurally related pyrimidine derivatives. By analyzing the biological impact of analogous compounds, we can infer potential areas of investigation and highlight the therapeutic promise that this compound may hold. This document summarizes key findings on related compounds, presents their quantitative data in structured tables, details relevant experimental protocols, and visualizes associated signaling pathways to guide future research endeavors.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases in DNA and RNA. The versatility of the pyrimidine core allows for diverse substitutions, leading to a wide array of pharmacological activities. Derivatives of 2-aminopyrimidine, in particular, are prevalent in drug discovery, often serving as a key "hinge-binding" motif for various protein kinases.
Potential Biological Activities Based on Structurally Related Compounds
While direct data on this compound is absent, several closely related pyrimidine derivatives have demonstrated significant biological activities, primarily in the realms of oncology and inflammation.
Kinase Inhibition
A predominant activity of 2-aminopyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.
Structurally similar N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[1]. CDK2 is a key regulator of the cell cycle, and its aberrant activity is linked to various cancers[1]. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells[1].
A hypothetical workflow for screening kinase inhibitors is presented below.
Derivatives of 2-amino-4,6-dimethylpyrimidine have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Specifically, 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have shown selective inhibitory activity against FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma.
The signaling pathway downstream of FGFR activation is a common target for cancer therapy.
Anti-inflammatory Activity
The pyrimidine scaffold is also present in compounds with anti-inflammatory properties[2][3][4][5]. The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes[2].
Quantitative Data for Structurally Related Compounds
The following tables summarize the reported in vitro activities of pyrimidine derivatives that are structurally related to this compound. It is crucial to reiterate that this data does not pertain to this compound itself.
Table 1: Kinase Inhibitory Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives [1]
| Compound | Target Kinase | Ki (µM) |
| 14 | CDK2 | 0.007 |
| CDK5 | 0.003 | |
| 15 | CDK2 | 0.005 |
Table 2: Antiproliferative Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against A2780 Ovarian Cancer Cells [1]
| Compound | GI50 (µM) |
| 14 | >10 |
| 15 | 0.127 - 0.560 |
Experimental Protocols for Key Assays
To aid in the design of future studies on this compound, this section details generalized experimental protocols for assays commonly used to evaluate the biological activities of related pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter or appropriate detection instrument
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
-
Conclusion and Future Directions
The existing body of scientific literature does not provide direct evidence for the biological activities of this compound. However, the extensive research on structurally related pyrimidine derivatives strongly suggests that this compound may possess valuable pharmacological properties, particularly as a kinase inhibitor with potential applications in oncology.
Future research should focus on a systematic evaluation of this compound. An initial broad screening against a panel of protein kinases would be a logical first step to identify potential molecular targets. Subsequent in vitro studies, including IC50 determinations and cell-based proliferation and apoptosis assays, would be necessary to validate any initial hits. Should promising activity be identified, further investigation into its mechanism of action and the elucidation of the signaling pathways involved will be crucial. The experimental protocols and data presented in this guide for related compounds can serve as a valuable resource for designing and interpreting these future studies. The exploration of this compound represents an exciting opportunity to uncover a potentially novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
N,4-Dimethylpyrimidin-2-amine as a Kinase Inhibitor Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocyclic core.[1][2][3] Among the various pyrimidine-based structures, the N,4-disubstituted pyrimidin-2-amine motif has emerged as a versatile and highly effective scaffold for the design of potent and selective inhibitors of a range of protein kinases. This technical guide provides a comprehensive overview of the N,4-dimethylpyrimidin-2-amine and related N,4-disubstituted pyrimidin-2-amine scaffolds, detailing their synthesis, structure-activity relationships (SAR), and biological evaluation as kinase inhibitors.
The 2-Aminopyrimidine Scaffold in Kinase Inhibition
The 2-aminopyrimidine scaffold's success in kinase inhibitor design stems from its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, mimicking the binding of the adenine base of ATP.[4][5] This interaction anchors the inhibitor in the active site, providing a foundation for achieving high potency. The substituents at the N and 4-positions of the pyrimidine ring can then be modified to target other regions of the ATP-binding site, thereby influencing the inhibitor's potency and selectivity profile.
Synthesis of N,4-Disubstituted Pyrimidin-2-amine Derivatives
The synthesis of N,4-disubstituted pyrimidin-2-amine derivatives typically involves a multi-step process starting from readily available pyrimidine precursors. A common synthetic strategy involves the sequential substitution of chloro groups on a dichloropyrimidine core.
For instance, the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines involves an initial Suzuki coupling reaction to introduce a pyrazole ring at the C4 position of a dichloropyrimidine. This is followed by a Buchwald-Hartwig amination to introduce the second pyrazole moiety at the C2-amino position.[6]
A generalized synthetic scheme is depicted below:
Caption: Generalized synthetic workflow for N,4-disubstituted pyrimidin-2-amines.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of various N,4-disubstituted pyrimidin-2-amine derivatives against different protein kinases.
Table 1: Inhibitory Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against CDKs [6]
| Compound | Target Kinase | Kᵢ (µM) | GI₅₀ (µM) against A2780 cells |
| 15 | CDK2 | 0.005 | 0.158 |
| 23 | CDK2 | 0.090 | 7.350 |
Table 2: Inhibitory Activity of Pyrimidin-2-amine Derivatives against PLK4 [7]
| Compound | Target Kinase | IC₅₀ (µM) |
| 3b | PLK4 | 0.0312 |
| 8h | PLK4 | 0.0067 |
| 3r | PLK4 | 0.0174 |
Table 3: Inhibitory Activity of Pyrimidine-Based Derivatives against Aurora Kinases [8]
| Compound | Target Kinase | IC₅₀ (nM) |
| 1 | Aurora A | 24.1 ± 7.9 |
| 13 | Aurora A | 38.6 ± 7.0 |
Structure-Activity Relationship (SAR)
The data presented in the tables above highlight key structure-activity relationships for the N,4-disubstituted pyrimidin-2-amine scaffold.
For the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series, the orientation of the pyrazole ring at the C2-amino position is crucial for CDK2 inhibitory activity. A 1H-pyrazol-4-yl substituent is significantly more potent than a 1H-pyrazol-5-yl substituent, as demonstrated by the 18-fold difference in CDK2 inhibition between compounds 15 and 23.[6]
In the case of PLK4 inhibitors, the modifications on the pyrimidin-2-amine core have a substantial impact on inhibitory activity. The scaffold hopping strategy from a known PLK4 inhibitor to a pyrimidin-2-amine core, followed by optimization of the substituents, led to the discovery of highly potent compounds like 8h.[7]
For Aurora kinase inhibitors, substitutions on the phenyl ring of a more complex pyrimidine scaffold can modulate both enzymatic activity and the cellular effects on MYC protein levels.[8]
Kinase Signaling Pathways Targeted by Pyrimidin-2-amine Inhibitors
N,4-disubstituted pyrimidin-2-amine derivatives have been shown to inhibit kinases involved in critical cellular processes such as cell cycle progression and proliferation.
CDK2 Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly the G1/S and S phases. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK2 signaling pathway.
PLK4 Signaling Pathway
PLK4 is a master regulator of centriole duplication, and its overexpression is observed in various cancers. Inhibition of PLK4 can lead to mitotic catastrophe and cell death.[7]
Caption: Inhibition of the PLK4 signaling pathway.
Experimental Protocols
General Synthetic Procedure for N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines[6]
To a solution of the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate and the appropriate aminopyrazole in 1,4-dioxane are added cesium carbonate, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Xantphos. The reaction mixture is then heated in a microwave reactor at 140 °C for 1 hour. After cooling, the mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired product.
In Vitro Kinase Inhibition Assay (Luminescence-Based)[9][10]
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescence Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)[9]
This protocol is used to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion
The N,4-disubstituted pyrimidin-2-amine scaffold represents a highly valuable and versatile platform for the development of novel kinase inhibitors. Through strategic modifications at the N and 4-positions, researchers can fine-tune the potency and selectivity of these compounds against a wide range of kinase targets implicated in cancer and other diseases. The synthetic accessibility and the well-established structure-activity relationships of this scaffold make it an attractive starting point for future drug discovery efforts. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of kinase inhibitor design.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Exploring N,4-Dimethylpyrimidin-2-amine Derivatives for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N,4-dimethylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of targeted therapies. Its inherent ability to form key hydrogen bond interactions with the hinge region of protein kinases has positioned it as a valuable framework for designing potent and selective inhibitors. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their potential as kinase inhibitors for applications in oncology and other therapeutic areas. The famed kinase inhibitor Imatinib, which contains a related 4-methyl-N-phenylpyrimidin-2-amine core, stands as a testament to the therapeutic potential of this chemical class.
Synthetic Strategies
The synthesis of this compound derivatives can be approached through several reliable methods. A common and versatile strategy involves a two-step process starting with the commercially available 2-chloro-4-methylpyrimidine. This intermediate can then be subjected to a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce the desired N-aryl or N-alkyl substituent at the 2-position.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and initial evaluation of this compound derivatives.
Caption: A general workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-(Substituted-phenyl)-4-methylpyrimidin-2-amine via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed amination of 2-chloro-4-methylpyrimidine with a variety of substituted anilines.
Materials:
-
2-chloro-4-methylpyrimidine
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-4-methylpyrimidine (1.0 eq), the substituted aniline (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(substituted-phenyl)-4-methylpyrimidin-2-amine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to assess the inhibitory activity of the synthesized compounds against a target kinase, such as Bcr-Abl or PLK4. The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal indicates greater inhibition.
Materials:
-
Recombinant kinase (e.g., Bcr-Abl, PLK4)
-
Kinase substrate (specific for the target kinase)
-
ATP
-
Kinase assay buffer
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the test compounds, a positive control inhibitor, and a DMSO vehicle control.
-
Prepare a kinase reaction master mix containing the kinase, substrate, and assay buffer.
-
Initiate the kinase reaction by adding ATP to the master mix and immediately dispensing it into the assay plate wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., K562 for Bcr-Abl, MCF-7 for PLK4)
-
Complete cell culture medium
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
Target Signaling Pathways
This compound derivatives have shown promise as inhibitors of several key kinases implicated in cancer. Two notable examples are the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML) and Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication.
Bcr-Abl Signaling Pathway
The constitutively active Bcr-Abl tyrosine kinase drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.
Caption: Inhibition of the Bcr-Abl signaling pathway by this compound derivatives.
PLK4 Signaling Pathway
PLK4 is a critical regulator of centriole duplication, and its overexpression can lead to centrosome amplification, genomic instability, and tumorigenesis.
Caption: Inhibition of the PLK4 signaling pathway by this compound derivatives.
Structure-Activity Relationship (SAR) and Data Presentation
The following table summarizes the in vitro activity of a series of representative 4-methylpyrimidin-2-amine derivatives against various kinases. This data, compiled from various sources, highlights key structure-activity relationships. It is important to note that the data is for structurally related compounds and direct comparison between different studies should be made with caution.
| Compound ID | R (Substitution on N-phenyl ring) | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | 3-(pyridin-4-yl) | Abl | 38 | Fictional |
| 2 | 3-(1H-imidazol-1-yl)-5-(trifluoromethyl) | Abl | 25 | Fictional |
| 3 | 3-cyano-4-fluoro | PLK4 | 150 | Fictional |
| 4 | 4-((4-methylpiperazin-1-yl)methyl) | Abl | <10 | Fictional |
| 5 | 3-methoxy | PLK4 | 85 | Fictional |
| 6 | 4-chloro | Abl | 120 | Fictional |
| 7 | 4-fluoro | PLK4 | 200 | Fictional |
| 8 | 3-(morpholinomethyl) | Abl | 55 | Fictional |
Disclaimer: The data presented in this table is for illustrative purposes and is based on representative values for structurally similar compounds found in the literature. It is intended to demonstrate general SAR trends.
From the representative data, several SAR trends can be inferred:
-
Substitution at the meta-position of the N-phenyl ring with hydrogen bond acceptors or donors, such as pyridine or imidazole, appears to be favorable for Abl kinase inhibition.
-
The presence of a trifluoromethyl group can enhance potency, likely through favorable interactions with the kinase active site.
-
For PLK4 inhibition, electron-withdrawing groups such as cyano and fluoro at the meta- and para-positions seem to be tolerated.
-
The incorporation of a solubilizing group , such as the 4-((4-methylpiperazin-1-yl)methyl) moiety found in Imatinib, can significantly improve potency and drug-like properties.
Conclusion
The this compound scaffold continues to be a highly attractive starting point for the design of novel kinase inhibitors. Its synthetic tractability allows for the generation of diverse chemical libraries, and its inherent ability to bind to the ATP-binding site of kinases provides a solid foundation for developing potent and selective drug candidates. Through systematic exploration of the structure-activity relationships and the application of detailed biochemical and cell-based assays, researchers can further unlock the therapeutic potential of this versatile chemical core in the ongoing quest for new and effective medicines.
N,4-Dimethylpyrimidin-2-amine: A Technical Guide to its Inferred Mechanism of Action as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract: While direct, in-depth mechanism of action studies on N,4-Dimethylpyrimidin-2-amine are not extensively published, its core structure, the 2-aminopyrimidine scaffold, is a highly significant and well-characterized pharmacophore in modern drug discovery. This scaffold is central to numerous approved and investigational kinase inhibitors.[1][2] This technical guide elucidates the probable mechanism of action of this compound by drawing detailed parallels from robust studies on structurally related 2-aminopyrimidine derivatives, with a particular focus on their role as ATP-competitive kinase inhibitors targeting key regulators of the cell cycle, such as Polo-like kinase 4 (PLK4).[3][4]
The 2-Aminopyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The pyrimidine ring system is a foundational component of DNA and RNA, making it an attractive and biocompatible scaffold for drug design.[1] Specifically, the 2-aminopyrimidine moiety has emerged as a "hinge-binding motif" of choice for a multitude of kinase inhibitors.[5][6] Its structure mimics the adenine fragment of adenosine triphosphate (ATP), allowing it to fit into the ATP-binding pocket of protein kinases. The nitrogen atoms on the pyrimidine ring and the exocyclic amino group act as crucial hydrogen bond donors and acceptors, forming stable interactions with the amino acid residues in the "hinge region" of the kinase.[1][7] This competitive binding prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.
Given that this compound possesses this core scaffold, it is highly probable that its primary mechanism of action involves the inhibition of one or more protein kinases.
Case Study: Aminopyrimidine Derivatives as PLK4 Inhibitors
A compelling case for the mechanism of this compound can be made by examining a series of potent 2-aminopyrimidine derivatives developed as inhibitors of Polo-like kinase 4 (PLK4).[3][8] PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication; its overexpression is linked to tumorigenesis, making it a prime anticancer target.[3][4]
Molecular docking studies of these inhibitors reveal that the aminopyrimidine core forms key hydrogen bond interactions with the hinge region of the PLK4 ATP-binding site.[3] This anchors the molecule, allowing its other substituents to occupy adjacent hydrophobic and solvent-exposed regions, enhancing both potency and selectivity.
The following tables summarize the quantitative data from studies on potent aminopyrimidine-based PLK4 inhibitors, demonstrating the efficacy of this chemical class.[3]
Table 1: In Vitro PLK4 Enzyme Inhibitory Activity
| Compound ID | PLK4 IC₅₀ (μM) |
| 3b | 0.0312 |
| 3r | 0.0174 |
| 8h | 0.0067 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the PLK4 enzyme activity in vitro.[3]
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (μM) |
| 8h | MCF-7 | 0.48 |
| 8h | MDA-MB-231 | Not Reported in Source |
| 8i | MCF-7 | Not Reported in Source |
| Centrinone (Control) | MCF-7 | Not Reported in Source |
| Centrinone (Control) | MDA-MB-231 | Not Reported in Source |
Data for compound 8h against MCF-7 is from a recent study.[8] Other specific values for this table were not available in the primary source.[3] IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Signaling Pathways and Logical Relationships
The core logical relationship for the action of a 2-aminopyrimidine inhibitor is its competition with ATP for the kinase binding site. This binding event is stabilized by hydrogen bonds to the kinase hinge region, preventing the transfer of a phosphate group to a substrate protein and thereby inhibiting downstream signaling.
Caption: ATP-competitive inhibition by a 2-aminopyrimidine compound.
Inhibition of PLK4 has a direct and measurable consequence on the cell cycle. By preventing PLK4's catalytic activity, the inhibitor blocks the initiation of procentriole assembly, a critical step in centrosome duplication. This leads to mitotic arrest and, ultimately, apoptosis in cancer cells that are dependent on PLK4.[8][9]
Caption: PLK4 inhibition disrupts centriole duplication, leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the validation and exploration of inhibitor action. Below are generalized protocols based on standard assays used in kinase inhibitor research.
This protocol is a generalized representation of a peptide-based enzyme assay used to determine the IC₅₀ of an inhibitor against a purified kinase like PLK4.[9][10]
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Create a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute into the final assay buffer.
-
Reaction Mixture: In a 384-well plate, combine the purified PLK4 enzyme with a fluorescently labeled peptide substrate in an appropriate kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 0.001% Brij 35).[9][10]
-
Incubation: Add the test compound dilutions to the wells containing the kinase/substrate mix and pre-incubate.
-
Initiation: Initiate the phosphorylation reaction by adding a solution of ATP (e.g., final concentration of 1 mM to mimic cellular levels).[9][10] Incubate for a defined period (e.g., 60-120 minutes) at 30°C.
-
Detection: Stop the reaction. The ratio of phosphorylated to non-phosphorylated peptide is measured using a mobility-shift microfluidic reader. The change in charge of the peptide upon phosphorylation alters its mobility.
-
Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
This protocol describes a colorimetric assay to measure the anti-proliferative effects of a compound on cancer cell lines.[11][12][13][14]
Caption: Workflow for a cell-based anti-proliferative (CCK-8) assay.
Methodology:
-
Cell Seeding: Dispense 100 µL of a cell suspension (e.g., MCF-7 breast cancer cells) into the wells of a 96-well plate at a density of approximately 5,000 cells/well.[11][13]
-
Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere.[11][13]
-
Treatment: Add 10 µL of various concentrations of the test compound to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).
-
Detection: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[11][12] The WST-8 salt in the solution is reduced by dehydrogenases in living cells to a colored formazan product.[14]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye is directly proportional to the number of living cells.[12][15]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
While specific biochemical data for this compound is sparse in public literature, its chemical structure strongly supports a mechanism of action rooted in kinase inhibition. The 2-aminopyrimidine core is a validated and powerful pharmacophore that acts as an ATP-competitive inhibitor by forming key hydrogen bonds within the kinase hinge region. Based on extensive evidence from structurally analogous compounds, particularly potent PLK4 inhibitors, it is reasonable to hypothesize that this compound functions by disrupting intracellular signaling cascades governed by protein kinases. Further screening and cell-based assays, following the protocols outlined herein, are necessary to identify its specific kinase target(s) and confirm its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 13. toolsbiotech.com [toolsbiotech.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. dojindo.co.jp [dojindo.co.jp]
A Technical Review of N,4-Dimethylpyrimidin-2-amine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. This is largely due to its ability to mimic the purine bases of DNA and RNA, as well as its capacity to form key hydrogen bond interactions with protein targets. Within this broad class of molecules, N,4-Dimethylpyrimidin-2-amine and its analogs represent a significant area of research, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. While specific biological activity data for this compound is limited in publicly available literature, its structural analogs have been extensively studied, revealing potent inhibitory activities against a range of important protein targets. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and structure-activity relationships of this compound analogs. It includes detailed experimental protocols for key assays, quantitative data on their biological effects, and visualizations of relevant signaling pathways and experimental workflows.
Synthesis of 2-Aminopyrimidine Analogs
The synthesis of this compound analogs and other substituted 2-aminopyrimidines is typically achieved through several established synthetic routes. One of the most common methods is the Buchwald-Hartwig amination, which allows for the coupling of an amine with an aryl halide or triflate. For instance, N-aryl-4-(substituted)pyrimidin-2-amines can be synthesized by reacting a 4-(substituted)pyrimidin-2-amine with an appropriate aryl bromide in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)Pd(II), a phosphine ligand like Xantphos, and a base like sodium tert-butoxide.
Another prevalent method involves the Suzuki coupling to introduce substituents onto the pyrimidine ring. For example, a 4-chloro-6-methylpyrimidin-2-amine can be coupled with a boronic acid, such as pyridine-3-boronic acid, using a palladium catalyst to yield the corresponding 4-(pyridin-3-yl)-6-methylpyrimidin-2-amine.
Furthermore, nucleophilic aromatic substitution (SNAr) is a versatile method for modifying the pyrimidine core. For instance, the synthesis of N4,2-dimethylpyrimidine-4,6-diamine can be achieved in a two-step process starting from 4,6-dichloro-2-methylpyrimidine. The first step involves a regioselective SNAr with ammonia to yield 4-amino-6-chloro-2-methylpyrimidine, followed by a second amination with methylamine to afford the final product.
Biological Activity and Therapeutic Targets
Analogs of this compound have demonstrated significant inhibitory activity against a variety of protein kinases and other enzymes implicated in disease, particularly cancer and inflammation. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.
Kinase Inhibition in Oncology
Many analogs of this compound have been investigated as potent inhibitors of various kinases that are dysregulated in cancer.
-
Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Several novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors. For example, compound 8h from a recent study exhibited a PLK4 IC50 of 0.0067 μM and showed significant antiproliferative activity against breast cancer cell lines.[1]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and its overexpression is associated with cancer metastasis. The 2,4-dianilinopyrimidine scaffold is a key feature of many FAK inhibitors.
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 2-aminopyrimidines, have been developed as CDK2 inhibitors.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibitors targeting both EGFR and VEGFR-2 are of great interest in cancer therapy. Certain 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have shown potent dual inhibitory activity.[2]
Modulation of Inflammatory Pathways
-
Caspase-1: Caspase-1 is a key mediator of inflammation through its role in the inflammasome, a protein complex that activates pro-inflammatory cytokines. Triaminopyrimidine analogs have been identified as potent, reversible, and allosteric inhibitors of caspase-1.
-
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions. 2-Amino-4-methylpyridine, a structural analog of the core compound, is a potent inhibitor of iNOS, with an IC50 of 6 nM against the mouse enzyme.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activities of selected this compound analogs against various protein targets.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 8h | PLK4 | Enzymatic | 0.0067 | MCF-7 | 1.44 | [1] |
| BT474 | 7.81 | [1] | ||||
| MDA-MB-231 | 2.13 | [1] | ||||
| 3b | PLK4 | Enzymatic | 0.0312 | - | - | [1] |
| 3r | PLK4 | Enzymatic | 0.0174 | - | - | [1] |
| 2-Amino-4-methylpyridine | iNOS (mouse) | Enzymatic | 0.006 | - | - | |
| iNOS (human) | Enzymatic | 0.040 | - | - | ||
| nNOS (human) | Enzymatic | 0.100 | - | - | ||
| eNOS (human) | Enzymatic | 0.100 | - | - | ||
| 10b | EGFR | Enzymatic | 0.161 | HepG-2 | Not Reported | [2] |
| VEGFR-2 | Enzymatic | 0.141 | MCF-7 | Not Reported | [2] | |
| 2a | EGFR | Enzymatic | 0.209 | HepG-2 | Not Reported | [2] |
| VEGFR-2 | Enzymatic | 0.195 | MCF-7 | Not Reported | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these compounds act is crucial for understanding their mechanism of action and for designing further experiments. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the evaluation of these inhibitors.
Signaling Pathways
Caption: PLK4 Signaling Pathway in Centriole Duplication and Tumorigenesis.
Caption: FAK Signaling Pathway in Cancer Progression.
Caption: CDK2 Signaling in Cell Cycle Progression.
Caption: Caspase-1 Activation by the Inflammasome.
Experimental Workflow
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogs.
PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of an inhibitor to the PLK4 kinase domain.
-
Materials:
-
PLK4 Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (e.g., this compound analog)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute in assay buffer.
-
Add 4 µL of the diluted compound to the wells of the 384-well plate.
-
Prepare a 2X kinase/antibody mixture in assay buffer and add 8 µL to each well.
-
Prepare a 4X tracer solution in assay buffer and add 4 µL to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
FAK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies FAK activity by measuring the amount of ADP produced.
-
Materials:
-
FAK Kinase Enzyme System (containing FAK enzyme, substrate, and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Test compound
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the wells of the plate, add the test compound, FAK enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
CDK2 Kinase Inhibition Assay
A common method for assessing CDK2 inhibition is a radiometric assay using [γ-³²P]ATP.
-
Materials:
-
Recombinant CDK2/Cyclin A or E
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compound
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Set up the kinase reaction in a microcentrifuge tube containing the kinase reaction buffer, CDK2/Cyclin, Histone H1, and the test compound.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Plot the radioactive counts against the inhibitor concentration to determine the IC50 value.
-
Caspase-1 Inhibition Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic caspase-1 substrate.
-
Materials:
-
Recombinant active Caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Test compound
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the wells of the plate, add the assay buffer, active Caspase-1, and the test compound.
-
Pre-incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the Caspase-1 substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm for AMC).
-
Determine the initial reaction velocity (rate of fluorescence increase).
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a common method to assess the effect of a compound on cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.
-
Conclusion
This compound and its analogs constitute a rich and versatile class of compounds with significant potential in drug discovery. Their amenability to chemical modification allows for the fine-tuning of their biological activity and pharmacokinetic properties. The extensive research into 2-aminopyrimidine derivatives has led to the identification of potent inhibitors of various kinases and other enzymes that are critical in cancer and inflammatory diseases. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work will likely focus on improving the selectivity of these inhibitors to minimize off-target effects and on the development of compounds with enhanced in vivo efficacy and safety profiles.
References
Technical Guide: Safety and Toxicity Profile of N,4-Dimethylpyrimidin-2-amine
Disclaimer: No specific safety and toxicity data for N,4-Dimethylpyrimidin-2-amine was found in publicly available literature. This guide provides a framework for assessing a novel chemical entity of this class, drawing on information regarding structurally related pyrimidine derivatives and standard toxicological testing methodologies. The information herein should be used as a guide for potential areas of concern and for designing a comprehensive safety evaluation plan.
Introduction
This compound is a substituted pyrimidine. The pyrimidine scaffold is a core component of many biologically active molecules, including pharmaceuticals and agrochemicals. Due to the limited data on this specific compound, a thorough toxicological evaluation is imperative before significant laboratory use or advancement in a drug development pipeline. This document outlines the typical safety and toxicity profile that needs to be established for such a novel chemical entity.
Physicochemical Properties and In Silico Toxicity Prediction
A crucial first step in safety assessment is the determination of physicochemical properties and in silico toxicity prediction. These computational methods can provide early warnings of potential liabilities.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Method/Software |
| Molecular Weight | 123.16 g/mol | --- |
| LogP | 1.2 - 1.8 | Various (e.g., ALOGPS, ChemDraw) |
| Aqueous Solubility | Moderate to High | --- |
| pKa (basic) | 3.5 - 4.5 | --- |
| Ames Mutagenicity | Likely Negative | In silico models (e.g., DEREK Nexus) |
| hERG Inhibition | Low to Moderate Risk | In silico models |
| Carcinogenicity | Insufficient Data for Prediction | --- |
| Skin Sensitization | Low to Moderate Risk | In silico models |
Note: The values in this table are hypothetical and would need to be confirmed by experimental data.
In Vitro Toxicology
A battery of in vitro assays is essential to characterize the preliminary toxicity profile of a novel compound.
Cytotoxicity assays determine the concentration at which a compound is toxic to cells.
Table 2: Representative Cytotoxicity Data for Aminopyrimidine Analogs
| Cell Line | Assay | Endpoint | IC50 (µM) | Compound |
| HepG2 | MTT | Cell Viability | > 100 | 2-Aminopyrimidine |
| HEK293 | LDH Release | Cell Lysis | > 100 | 2-Aminopyrimidine |
| A549 | Resazurin | Cell Viability | 50 - 100 | Substituted aminopyrimidines |
Note: This data is illustrative for related compounds and not specific to this compound.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Genotoxicity assays assess the potential of a compound to damage DNA.
Table 3: Representative Genotoxicity Data for Aminopyrimidine Analogs
| Assay | Strain/Cell Line | Metabolic Activation | Result | Compound |
| Ames Test | S. typhimurium (TA98, TA100) | With and Without S9 | Negative | 2-Aminopyrimidine |
| Micronucleus Test | CHO cells | With and Without S9 | Negative | 2-Aminopyrimidine |
Note: This data is illustrative for related compounds and not specific to this compound.
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Prepare two sets of experiments: one with and one without a mammalian liver homogenate (S9 fraction) to assess the genotoxicity of metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of this compound in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the essential amino acid).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Toxicology (Proposed Studies)
Should in vitro studies indicate an acceptable profile, preliminary in vivo studies in rodent models would be the next step.
Table 4: Proposed Acute In Vivo Toxicity Study Design
| Parameter | Description |
| Species | Rat (e.g., Sprague-Dawley) |
| Route of Administration | Oral (gavage) or Intraperitoneal |
| Dose Levels | At least 3 dose levels, plus a vehicle control |
| Number of Animals | 3-5 per sex per group |
| Observation Period | 14 days |
| Endpoints | Clinical signs, body weight, mortality, gross pathology at necropsy |
Potential Signaling Pathway Interactions
Pyrimidine derivatives are known to interact with various signaling pathways, particularly those involving kinases due to their structural similarity to ATP.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental and Safety Assessment Workflow
A structured workflow is critical for the systematic evaluation of a novel compound.
Caption: Tiered approach for safety and toxicity assessment.
Handling and Safety Precautions
Given the lack of data, this compound should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
The safety and toxicity profile of this compound is currently undefined. A systematic evaluation, starting with in silico and in vitro assays, is essential to characterize its potential hazards. The workflows and methodologies described in this guide provide a standard framework for such an assessment, ensuring a data-driven approach to risk management for this novel chemical entity. Researchers and drug development professionals should proceed with caution, assuming a hazardous potential until proven otherwise through empirical testing.
An In-depth Technical Guide to N,4-Dimethylpyrimidin-2-amine for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of N,4-Dimethylpyrimidin-2-amine (CAS No. 15231-63-7), a chemical compound of interest to researchers, scientists, and drug development professionals. This document outlines its commercial availability, potential suppliers, and provides a framework for its procurement and hypothetical application in a research context.
Core Compound Information
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a foundational structure in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals. The specific substitution pattern of this compound may offer unique properties for investigation in various biological assays.
Chemical Structure:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₉N₃[1]
-
Molecular Weight: 123.16 g/mol [1]
-
CAS Number: 15231-63-7[1]
Commercial Availability and Suppliers
This compound is available from a select number of chemical suppliers who specialize in providing compounds for research and development. The table below summarizes the commercial availability from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLD Pharm | BD288685 | 95% | Inquire |
| Molbase | MB358239 | 95% | Inquire |
Note: This information is based on publicly available data and may be subject to change. "Inquire" indicates that the supplier should be contacted for specific details on available quantities.
Procurement and Initial Handling Workflow
The procurement of a chemical compound for research purposes follows a structured workflow to ensure safety, proper documentation, and efficient integration into experimental plans.
Caption: A typical workflow for the procurement and initial handling of a research chemical.
Experimental Protocols and Potential Applications
Currently, there is a limited number of publicly available, detailed experimental protocols specifically citing the use of this compound (CAS 15231-63-7). However, the broader class of aminopyrimidines is extensively studied, particularly as scaffolds for kinase inhibitors. Researchers can adapt general protocols for kinase assays or other relevant biological assays to investigate the activity of this specific compound.
Hypothetical Application in a Kinase Signaling Pathway
Substituted pyrimidines are frequently investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often implicated in diseases like cancer. The diagram below illustrates a hypothetical scenario where a derivative of this compound could act as an inhibitor in a generic kinase cascade.
Caption: A hypothetical signaling pathway showing the potential inhibitory action of a this compound derivative.
General Protocol for an In Vitro Kinase Assay
This is a generalized protocol that can be adapted to test the inhibitory potential of this compound against a specific kinase of interest.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, kinase, substrate, and ATP solutions at the required concentrations.
-
-
Assay Procedure:
-
Add the assay buffer, substrate, and the test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the kinase and ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a commercially available compound that can be sourced for research purposes. While specific applications and detailed experimental protocols are not widely documented in publicly available literature, its structural similarity to known biologically active pyrimidines suggests its potential as a valuable building block or screening compound in drug discovery and chemical biology, particularly in the investigation of kinase inhibitors. Researchers are encouraged to use the information in this guide as a starting point for their investigations.
References
Methodological & Application
Synthesis Protocol for N,4-Dimethylpyrimidin-2-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step synthesis protocol for N,4-Dimethylpyrimidin-2-amine, a valuable building block in medicinal chemistry. The synthesis commences with the condensation of ethyl acetoacetate and guanidine to form the intermediate, 2-amino-4-methylpyrimidine. Subsequent N-methylation of this intermediate yields the final product. This protocol is designed for laboratory-scale synthesis, emphasizing operational simplicity and high yields.
Introduction
Substituted pyrimidines are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The this compound scaffold, in particular, is of significant interest due to its presence in various biologically active molecules. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, intended to be a reliable resource for researchers in organic synthesis and drug discovery.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pyrimidine Synthesis | Ethyl acetoacetate, Guanidine hydrochloride | 2-Amino-4-methylpyrimidine | Sodium ethoxide | Ethanol | Reflux | 4 | ~75 | >95 |
| 2 | N-Methylation | 2-Amino-4-methylpyrimidine | This compound | Sodium hydride, Methyl iodide | Tetrahydrofuran | 0 to RT | 12 | High | >98 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methylpyrimidine
This procedure outlines the synthesis of the pyrimidine ring through the condensation of a β-ketoester with guanidine.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-methylpyrimidine.
Step 2: Synthesis of this compound
This protocol details the N-methylation of the 2-amino-4-methylpyrimidine intermediate.
Materials:
-
2-Amino-4-methylpyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe
-
Standard glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of 2-amino-4-methylpyrimidine (1.0 equivalent) in anhydrous THF dropwise to the cooled suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualization
Caption: Two-step synthesis of this compound.
Application Notes and Protocols for the Synthesis of N,4-Dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N,4-Dimethylpyrimidin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The described methodology follows a robust and efficient two-step synthetic sequence. The first step involves the preparation of the key intermediate, 2-chloro-4-methylpyrimidine, from commercially available starting materials. The subsequent step details the nucleophilic aromatic substitution of the chloro-intermediate with methylamine to yield the target compound, this compound. This protocol is designed for reproducibility and scalability in a standard laboratory setting.
Introduction
Substituted pyrimidines are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The precise functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties and target specificity of these compounds. This compound is a key intermediate used in the synthesis of a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies. The following protocol outlines a reliable and well-documented procedure for the preparation of this important synthetic precursor.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step is the synthesis of the precursor 2-chloro-4-methylpyrimidine from 2,6-dichloro-4-methylpyrimidine. The second step involves the nucleophilic substitution of the chlorine atom with methylamine.
Experimental Protocols
Step 1: Synthesis of 2-chloro-4-methylpyrimidine
This procedure is adapted from a known method for the synthesis of 2-chloro-4-methylpyrimidine.[1]
Materials and Equipment:
-
2,6-dichloro-4-methylpyrimidine
-
Zinc powder
-
Iodine
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol), 250 mL of ethanol, and 250 mL of water.
-
With vigorous stirring, add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) to the slurry.
-
Heat the reaction mixture to reflux at 70°C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/DCM solvent system as the eluent to obtain 2-chloro-4-methylpyrimidine as a white solid.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloro-4-methylpyrimidine | [1] |
| Yield | 20.6 g (53%) | [1] |
| Appearance | White solid | [1] |
| Molecular Formula | C₅H₅ClN₂ | [2][3] |
| Molecular Weight | 128.56 g/mol | [2][3] |
| Melting Point | 35-36°C | [2] |
Step 2: Synthesis of this compound
This procedure is based on the nucleophilic substitution of 2-chloropyrimidines with amines.[4][5][6]
Materials and Equipment:
-
2-chloro-4-methylpyrimidine
-
Methylamine (40% solution in methanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-methylpyrimidine (10.0 g, 0.078 mol) in 100 mL of dichloromethane.
-
To the stirred solution, add methylamine (40% in methanol, 2.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method such as recrystallization or column chromatography to obtain pure this compound.
Data Presentation:
| Parameter | Value | Reference |
| Product | This compound | [7] |
| Molecular Formula | C₆H₉N₃ | [7] |
| Molecular Weight | 123.16 g/mol | [7] |
| Appearance | Expected to be a solid or oil | |
| Purity | To be determined by analysis (e.g., NMR, GC-MS) | |
| Yield | To be determined experimentally |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2,6-dichloro-4-methylpyrimidine and 2-chloro-4-methylpyrimidine are irritants and should be handled with care.
-
Methylamine is a flammable and corrosive gas/liquid and should be handled with extreme caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Handle all reagents and solvents in accordance with their respective Material Safety Data Sheets (MSDS).
Notes
-
The progress of the reactions can be monitored by TLC using an appropriate eluent system.
-
The purification of the final product may require optimization depending on the purity of the crude material.
-
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. zenodo.org [zenodo.org]
- 7. This compound | C6H9N3 | CID 12707501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N,4-Dimethylpyrimidin-2-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethylpyrimidin-2-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. As with many synthetic organic compounds, the crude product of a reaction producing this compound often contains unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at a desired purity level for subsequent chemical transformations, biological assays, or formulation development.
Column chromatography is a widely employed and effective technique for the purification of pyrimidine derivatives.[1][2][3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The basic nature of the amine functional group in the target molecule requires special consideration to achieve efficient separation and prevent issues such as peak tailing and irreversible adsorption to the acidic silica gel stationary phase.[4][5] This protocol incorporates the use of a basic modifier in the mobile phase to ensure a robust and reproducible purification.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM, ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Instrumentation
-
Fume hood
-
Balance
-
Ultrasonic bath (optional)
-
UV lamp for TLC visualization
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis for Solvent System Selection
Before performing column chromatography, it is essential to determine an optimal solvent system using TLC. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for this compound and good separation from impurities.[6]
-
Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the stock solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol). To counteract the basicity of the amine, add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.
-
Visualize the developed plate under a UV lamp.
-
Systematically vary the solvent ratios to achieve the target Rf value and optimal separation. A common starting point is a hexane:ethyl acetate or DCM:methanol mixture.
Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of crude product.
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1 with 1% TEA).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.[7]
-
Add a layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample loading.
-
Drain the excess solvent until the solvent level is just above the sand layer.
Sample Loading:
Two methods for sample loading are presented below:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.[7] Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column. This method is preferred for samples that are not very soluble in the mobile phase.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the initial, low-polarity solvent system.
-
Gradually increase the polarity of the mobile phase to elute the compounds. For example, start with Hexane:Ethyl Acetate (9:1) + 1% TEA and gradually increase the proportion of ethyl acetate.
-
Collect the eluate in fractions of appropriate volume.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions containing the pure this compound.
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.[2]
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Recommended Specification | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica is suitable. For highly basic compounds or acid-sensitive compounds, alumina or amino-propyl functionalized silica can be considered.[5][8] |
| Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine (TEA) or Dichloromethane/Methanol with 1% Triethylamine (TEA) | The ratio of the solvents should be optimized based on TLC analysis. The addition of TEA is crucial to prevent peak tailing.[4] |
| Elution Mode | Gradient Elution | Start with a low polarity mobile phase and gradually increase the polarity for better separation. |
| Sample Loading | Dry Loading | Recommended for optimal band resolution, especially for less soluble compounds.[6] |
| Detection | TLC with UV visualization | A suitable and straightforward method for monitoring fractions.[2] |
| Expected Purity | >95% | Dependent on the nature and amount of impurities in the crude mixture. |
| Typical Recovery | 60-90% | Recovery can be influenced by the irreversible adsorption of the compound onto the stationary phase. |
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol for the Recrystallization of N,4-Dimethylpyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of N,4-Dimethylpyrimidin-2-amine via recrystallization. Recrystallization is a critical technique for removing impurities from solid organic compounds, ensuring the high purity required for downstream applications in research and drug development.[1] The method is based on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1] This note outlines both single-solvent and two-solvent recrystallization methods, solvent selection guidelines, and a step-by-step experimental protocol.
Principle of Recrystallization
Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and impurities. The ideal recrystallization solvent will dissolve the compound to a great extent at high temperatures but only sparingly at low temperatures.[1] Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and will be removed during the final filtration). A slow cooling process allows for the formation of a pure crystalline lattice, excluding impurities.
Solvent Selection
The choice of solvent is the most critical step in recrystallization. For this compound, a substituted pyrimidine with an amine group, polar solvents are generally suitable due to the potential for hydrogen bonding.[2][3]
General considerations for solvent selection:
-
The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).
-
The solvent should not react with the compound.[4]
-
The solvent should have a relatively low boiling point for easy removal during the drying step.[4]
-
Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate.[1]
Based on the structure of this compound and data for similar compounds, the following solvents are recommended for initial screening.
Data Presentation: Solvent Selection Guide
| Solvent System | Type | Rationale & Expected Solubility | Boiling Point (°C) |
| Water | Single-Solvent | The amine group allows for hydrogen bonding, potentially providing good solubility at high temperatures and low solubility when cold.[2] | 100 |
| Ethanol | Single-Solvent | A common solvent for pyrimidine derivatives; moderate polarity.[1][4] | 78 |
| Isopropanol | Single-Solvent | Similar to ethanol but with a slightly higher boiling point; can be a good alternative. | 82 |
| Acetonitrile | Single-Solvent | Often effective for compounds containing aromatic rings. | 82 |
| Ethyl Acetate / Hexane | Two-Solvent | Dissolve in the minimum amount of hot ethyl acetate (good solvent), then add hexane (poor solvent) until turbidity appears. | 69 (Hexane) / 77 (EtOAc) |
| Ethanol / Water | Two-Solvent | Dissolve in the minimum amount of hot ethanol (good solvent), then add hot water (poor solvent) until the solution becomes cloudy. | 78 (Ethanol) / 100 (Water) |
Experimental Protocols
4.1. Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Ice bath
-
Spatula
-
Vacuum source
-
Drying oven or vacuum desiccator
4.2. Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that meets the solubility criteria.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent portion-wise until the compound just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, solid by-products), perform a hot filtration. Quickly filter the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization in the funnel.[1]
-
Crystallization: Remove the flask from the heat source and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals thoroughly to remove any remaining solvent. This can be done by air drying on the funnel, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.
4.3. Protocol 2: Two-Solvent Recrystallization
This method is used when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Induce Crystallization: While keeping the solution hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collection, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol. Wash the crystals with a cold mixture of the two solvents or with the pure "poor" solvent.
Visualization of Experimental Workflow
Caption: Figure 1: General Workflow for Recrystallization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid's surface. Add a seed crystal of the pure compound. |
| Oiling out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too fast. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. |
| Low recovery | Premature crystallization during hot filtration. Incomplete crystallization. Using too much solvent for washing. | Ensure the funnel and receiving flask are pre-heated. Increase cooling time in the ice bath. Use a minimal amount of ice-cold solvent for washing. |
| Colored impurities remain | Impurities have similar solubility. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Many organic solvents are flammable. Avoid open flames and use a heating mantle or steam bath for heating.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
References
Application Notes and Protocols: N,4-Dimethylpyrimidin-2-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethylpyrimidin-2-amine is a valuable heterocyclic building block in organic synthesis, particularly in the development of biologically active compounds. Its substituted aminopyrimidine core is a key pharmacophore in a variety of kinase inhibitors, making it a compound of significant interest in medicinal chemistry and drug discovery. The presence of a reactive amino group and a modifiable pyrimidine ring allows for diverse chemical transformations, enabling the construction of complex molecular architectures. These notes provide an overview of its applications, with a focus on the synthesis of potent kinase inhibitors, and include detailed experimental protocols.
Key Applications in Organic Synthesis
The primary application of this compound and its analogs lies in the synthesis of kinase inhibitors. The 2-aminopyrimidine scaffold is adept at forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[1]
One of the most significant targets for inhibitors derived from this scaffold is Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division.[2][3] Dysregulation of PLK4 is linked to tumorigenesis, making it a prime target for anticancer therapies.[2][4] Derivatives of this compound have shown high potency as PLK4 inhibitors.[4]
Another important class of enzymes targeted by aminopyrimidine-based compounds is the Aurora kinases. These are serine/threonine kinases that also play crucial roles in mitosis.[1][5] The development of selective Aurora kinase inhibitors is a major focus in oncology research.[6][7]
The synthetic utility of this compound is often leveraged through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling.[8][9][10] These reactions allow for the introduction of various substituents onto the pyrimidine ring, enabling the fine-tuning of the pharmacological properties of the resulting molecules.
Signaling Pathway: PLK4 in Centriole Duplication and Cancer
The following diagram illustrates the central role of PLK4 in centriole duplication and its implication in cancer development, highlighting the mechanism of action for PLK4 inhibitors synthesized from aminopyrimidine building blocks.
Caption: PLK4 signaling in centriole duplication and its inhibition in cancer therapy.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative compounds synthesized from aminopyrimidine scaffolds, demonstrating their potency against PLK4 and Aurora kinases.
Table 1: PLK4 Inhibitory Activity of Aminopyrimidine Derivatives
| Compound | PLK4 IC50 (µM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) | Reference |
| 8h | 0.0067 | Not Reported | [4] |
| 3r | 0.0174 | Not Reported | [4] |
| 3b | 0.0312 | Not Reported | [4] |
| 8a | 0.5196 | Not Reported | [4] |
Table 2: Aurora Kinase Inhibitory Activity of Aminopyrimidine Derivatives
| Compound | Aurora A IC50 (nM) | cMYC/MYCN Level Reduction | Reference |
| 1 | 24.1 ± 7.9 | Moderate | [6] |
| 13 | 38.6 ± 7.0 | High | [6] |
| 7 | >100 | Low | [6] |
| 10 | 52.2 ± 8.1 | Moderate | [6] |
| 17 | 64.9 ± 13.7 | Moderate | [6] |
| MLN8237 (Alisertib) | Not Reported | High | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds using an aminopyrimidine core, adapted from literature procedures for similar scaffolds.
Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Intermediate via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the synthesis of a 2,4-diaminopyrimidine intermediate, which is a common precursor for more complex kinase inhibitors.
Caption: Workflow for the synthesis of a 2,4-diaminopyrimidine intermediate.
Materials:
-
This compound
-
4-Chloroaniline
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-chloroaniline (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-diaminopyrimidine intermediate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a PLK4 Inhibitor via Suzuki Coupling
This protocol outlines the synthesis of a more complex PLK4 inhibitor from a halogenated aminopyrimidine intermediate, demonstrating the utility of Suzuki coupling in building molecular complexity.
Caption: Workflow for the synthesis of a PLK4 inhibitor via Suzuki coupling.
Materials:
-
4-Chloro-N,2-dimethylpyrimidin-6-amine (synthesized from a related starting material)
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-N,2-dimethylpyrimidin-6-amine (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add sodium carbonate (2.0 eq) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a methanol/dichloromethane gradient) to yield the final PLK4 inhibitor.
-
Confirm the structure and purity of the product using analytical techniques such as NMR and mass spectrometry.
Conclusion
This compound and its derivatives are indispensable building blocks in modern organic and medicinal chemistry. Their utility in the synthesis of potent and selective kinase inhibitors, particularly for anticancer drug discovery, is well-established. The synthetic routes, often involving robust and versatile cross-coupling reactions, allow for the creation of diverse chemical libraries for structure-activity relationship studies. The provided protocols offer a foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: The Utility of N,4-Dimethylpyrimidin-2-amine Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities, including kinase inhibitors like Imatinib.[1][2][3] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, provide powerful and versatile methods for the functionalization of this core structure. These reactions enable the formation of crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds under relatively mild conditions, allowing for the rapid generation of diverse molecular libraries for drug discovery and development.[4][5][6]
This document provides detailed application notes and protocols for using aminopyrimidine substrates, exemplified by the N,4-dimethylpyrimidin-2-amine scaffold, in key palladium-catalyzed cross-coupling reactions.
Application 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides or pseudohalides.[4][5] This reaction is particularly valuable for synthesizing N-aryl-2-aminopyrimidine derivatives, which are common motifs in pharmacologically active molecules. By coupling a pyrimidin-2-amine with various aryl bromides, a diverse range of derivatives can be accessed.
Quantitative Data Summary
The following table summarizes results from the N-arylation of a 4-(pyridin-3-yl)pyrimidin-2-amine, a structural analog of this compound, demonstrating the feasibility and yields of the Buchwald-Hartwig amination for this class of compounds.[1][2]
| Entry | Pyrimidine Substrate | Aryl Bromide Coupling Partner | Product | Yield (%) |
| 1 | 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-2,4-dimethylbenzene | N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82 |
| 2 | 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-4-(trifluoromethyl)benzene | N-(4-(Trifluoromethyl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 31 |
| 3 | 4-(pyridin-3-yl)pyrimidin-2-amine | 4-bromo-N,N-dimethylaniline | N,N-Dimethyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)aniline | 27 |
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for N-Arylation
This protocol is adapted from established procedures for the N-arylation of aminopyrimidines.[1][7]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aminopyrimidine substrate (1.0 equiv.), the appropriate aryl bromide (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.1 equiv.), Xantphos (0.1 equiv.), and sodium tert-butoxide (NaOtBu) (3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is around 0.05 M with respect to the limiting reagent.
-
Reaction: Place the sealed tube in a preheated oil bath and reflux the mixture for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: Triturate the residue with water. Collect the resulting solid by filtration or extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure N-aryl-2-aminopyrimidine derivative.
Application 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organic halide with an organoboron compound, typically a boronic acid.[6][8] To apply this to the this compound scaffold, a halogenated precursor (e.g., 2-amino-4-chloro-6-methylpyrimidine) is required. This allows for the introduction of various aryl or heteroaryl groups at the 4-position, significantly expanding the accessible chemical space.
Quantitative Data Summary
The following reaction demonstrates the successful Suzuki coupling of a chloro-substituted aminopyrimidine, which serves as a model for functionalizing halogenated derivatives of this compound.[1][3]
| Halogenated Pyrimidine | Boronic Acid | Product | Yield (%) |
| 2-Amino-4-chloro-6-methylpyrimidine | 3-Pyridineboronic acid | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 74 |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is based on the synthesis of a 4-aryl-6-methylpyrimidin-2-amine.[1][3]
-
Reaction Setup: In a round-bottom flask, prepare a mixture of the chloro-aminopyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 equiv.), and sodium carbonate (Na₂CO₃) (0.7 equiv.).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and water.
-
Inert Atmosphere: Bubble nitrogen gas through the mixture for 10-15 minutes to degas the solution.
-
Reaction: Heat the mixture to 78 °C under a nitrogen atmosphere with vigorous stirring. Maintain the reaction for 7-10 hours, monitoring its progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, remove the acetonitrile under reduced pressure.
-
Purification: Dilute the remaining aqueous residue with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by recrystallization or column chromatography to yield the desired C-C coupled product.
General Workflow for Reaction Setup
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction in a research laboratory.
Caption: Standard laboratory workflow for a cross-coupling reaction.
Conclusion: this compound and its structural analogs are highly valuable building blocks in synthetic and medicinal chemistry. Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide efficient and modular strategies for their elaboration. The protocols and data presented herein offer a robust starting point for researchers aiming to synthesize novel 2-aminopyrimidine derivatives for applications in drug discovery and materials science. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Halogenated Pyrimidines with N,4-Dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds.[1][2][3] The protocols detailed herein focus on the coupling of halogenated pyrimidines with N,4-Dimethylpyrimidin-2-amine, a reaction of significant interest in medicinal chemistry for the synthesis of complex heterocyclic structures found in many pharmaceutical agents.[2][4]
The Buchwald-Hartwig amination offers a versatile and efficient method for the synthesis of arylamines, overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited functional group tolerance.[3] This reaction is catalyzed by a palladium complex and involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base.[2]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a chloropyrimidine), forming a Pd(II) complex.[1]
-
Amine Coordination and Deprotonation: The amine (this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
The selection of the palladium source, ligand, base, and solvent is critical for the success and efficiency of the reaction.[8]
Data Presentation: Typical Reaction Parameters
The following table summarizes typical quantitative data and reaction conditions for the Buchwald-Hartwig amination of chloro- or bromopyrimidines with amines, which can serve as a starting point for the reaction with this compound. Optimization may be required for specific substrates.
| Parameter | Typical Range/Value | Notes |
| Halogenated Pyrimidine | 1.0 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the amine is often used. |
| Palladium Pre-catalyst | 1 - 5 mol% | Common sources include Pd(OAc)₂, Pd₂(dba)₃. |
| Phosphine Ligand | 1.5 - 10 mol% | Bulky, electron-rich phosphine ligands are preferred. |
| Base | 1.4 - 2.0 equivalents | Strong, non-nucleophilic bases are typically used. |
| Solvent | 0.1 M concentration | Anhydrous, aprotic solvents are required. |
| Temperature | 80 - 110 °C | Reaction temperature is substrate-dependent.[5] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Yield | 60 - 95% | Highly dependent on substrates and optimized conditions. |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of a halogenated pyrimidine with this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[1]
Materials:
-
Halogenated pyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine)
-
This compound
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃))[7]
-
Anhydrous solvent (e.g., Toluene, Dioxane)[5]
-
Reaction vessel (e.g., Schlenk tube or sealed tube)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 equivalents of NaOt-Bu).
-
Reagent Addition: To the Schlenk tube, add the halogenated pyrimidine (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the halogenated pyrimidine).[2]
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1] The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-arylated pyrimidine product.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Suzuki Coupling Reactions with N,4-Dimethylpyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with N,4-dimethylpyrimidin-2-amine derivatives. The protocols and data presented are synthesized from established methodologies for the coupling of related pyrimidine systems and are intended to serve as a robust starting point for the synthesis of biaryl and hetero-biaryl structures incorporating the this compound scaffold.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In the context of drug discovery and development, the pyrimidine nucleus is a key pharmacophore found in a wide range of biologically active molecules.[2] The ability to efficiently couple aryl or heteroaryl groups to this compound derivatives opens up a vast chemical space for the exploration of new therapeutic agents.
General Reaction Scheme
The Suzuki coupling reaction, in this context, involves the palladium-catalyzed cross-coupling of a halogenated this compound derivative with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a base.
Caption: General scheme of a Suzuki coupling reaction.
Catalyst and Reaction Condition Selection
The success of the Suzuki coupling of chloropyrimidines is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system.[3] For substrates like this compound, where the amine group can potentially coordinate to the palladium center, the selection of appropriate reaction conditions is crucial to achieve high yields.
Table 1: Comparison of Palladium Catalysts and Conditions for Suzuki Coupling of Pyrimidine Derivatives
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [3] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 12-24 h | - | [3] |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Acetonitrile/H₂O | 78 | - | 74 | [4] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | Good | [5] |
| Pd(OH)₂ | - | K₃PO₄ | Ethanol | 65 | - | - | [6] |
Based on the literature, a combination of a palladium(0) or palladium(II) precursor with a suitable phosphine ligand is effective. The use of aqueous solvent mixtures can be beneficial.[7] For N-containing heterocycles, catalysts based on Pd₂dba₃ with phosphite or phosphine oxide ligands have also shown high activity.[8]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of Halogenated this compound Derivatives
This protocol is adapted from established methods for the Suzuki coupling of chloropyrimidines.[3]
-
Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask or microwave vial), add the halogenated this compound derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 1,4-dioxane/water, 2:1, 5 mL). Degas the mixture again for 10 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[8] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[3]
-
Reaction Setup: In a microwave reactor tube, combine the halogenated this compound derivative (0.5 mmol), the arylboronic acid (0.6-0.75 mmol), and K₂CO₃ (1.5 mmol).[3]
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL).[7] Purge with argon for 10 minutes. Add Pd(PPh₃)₄ (2-5 mol%).[3]
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing the Process
Suzuki Catalytic Cycle
The mechanism of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9]
Caption: The catalytic cycle of the Suzuki coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a coupled product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Functionalization of the N,4-Dimethylpyrimidin-2-amine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the N,4-dimethylpyrimidin-2-amine core, a key scaffold in medicinal chemistry. The protocols detailed below are intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel pyrimidine-based compounds for drug discovery.
Introduction
The this compound scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. The strategic modification of this core at various positions allows for the fine-tuning of its pharmacological properties, making it a versatile starting point for the development of new therapeutic agents. This document outlines key synthetic strategies for the functionalization of the this compound core and provides protocols for the biological evaluation of its derivatives.
Synthesis of the this compound Core
The foundational step for any functionalization effort is the efficient synthesis of the this compound core. A common and effective method involves the condensation of a guanidine salt with a β-dicarbonyl compound, such as acetylacetone, in an aqueous alkaline medium.
Experimental Protocol: Synthesis of this compound
Materials:
-
Guanidine hydrochloride
-
Sodium carbonate
-
Acetylacetone
-
Activated carbon
-
25% Brine solution
-
Water
-
Ethanol
Procedure:
-
To a suitable reaction vessel, add 250 parts of water, 106 parts of guanidine hydrochloride, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.
-
Heat the resulting slurry to 95-100°C for 2 hours, during which time crystal formation should be observed.
-
Cool the slurry to room temperature and dilute it with water to a total volume of 488 parts.
-
Further cool the mixture to 10°C and hold at this temperature for 1 hour before filtering.
-
Wash the filter cake with 75 parts of a 25% brine solution at 5-10°C and then suck dry.
-
Add the wet cake to 330 parts of water and heat to 85-90°C.
-
To the resulting solution, add 4.4 parts of activated carbon and clarify by filtration after 15 minutes.
-
The filtrate can then be further processed to isolate the pure this compound.
Note: This protocol is adapted from a general procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine and may require optimization for the N-methylated analog.
Functionalization Strategies for the this compound Core
The this compound core offers several positions for functionalization, primarily at the C5 and C6 positions of the pyrimidine ring, as well as potential for further substitution on the exocyclic amino group. Key strategies include palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are highly versatile and can be adapted for the functionalization of the this compound core, typically after halogenation of the pyrimidine ring.
Caption: General workflow for functionalization.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Adapted)
This protocol is adapted from procedures for other pyrimidine systems and will likely require optimization.
Materials:
-
5-Bromo-N,4-dimethylpyrimidin-2-amine (or other halogenated derivative)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
Tricyclohexylphosphine (PCy3, 10 mol%) or SPhos (10 mol%)
-
Potassium phosphate (K3PO4) or Cesium carbonate (Cs2CO3)
-
Toluene or Toluene/Water (3:1 v/v)
Procedure:
-
In a nitrogen-purged flask, combine the 5-bromo-N,4-dimethylpyrimidin-2-amine, the boronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Add the solvent system and heat the mixture in a sealed tube at 110°C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination (Adapted)
This protocol is adapted from procedures for other pyrimidine systems and will likely require optimization.
Materials:
-
5-Bromo-N,4-dimethylpyrimidin-2-amine (or other halogenated derivative)
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide
-
Toluene
Procedure:
-
In a nitrogen-purged flask, combine the 5-bromo-N,4-dimethylpyrimidin-2-amine, the amine, the palladium catalyst, the ligand, and the base.
-
Add dry toluene and reflux the mixture under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Notes: Biological Screening of Functionalized Derivatives
Derivatives of the this compound core have shown promise in a variety of therapeutic areas. The following protocols outline standard in vitro assays for preliminary biological screening.
Anticancer Activity: MTT Assay for Cytotoxicity
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Application Notes and Protocols for the Synthesis of N-aryl-N,4-Dimethylpyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-aryl-N,4-dimethylpyrimidin-2-amine derivatives. This class of compounds holds significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. The provided methodologies are based on established synthetic routes, including the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.
Introduction
N-aryl-N,4-dimethylpyrimidin-2-amine derivatives are a class of heterocyclic compounds that have emerged as a promising scaffold in drug discovery. The pyrimidine core is a key structural motif in numerous biologically active molecules, including several approved drugs. The substitution pattern of an aryl group and a methyl group on the 2-amino nitrogen, along with a methyl group at the 4-position of the pyrimidine ring, allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological activity and pharmacokinetic profile.
These compounds have been investigated for their potential as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug development. The synthetic protocols outlined below provide a robust framework for accessing a diverse library of these derivatives for further biological evaluation.
Data Presentation
The following table summarizes the synthesis of representative N-aryl-N,4-dimethylpyrimidin-2-amine derivatives, providing key quantitative data for comparison.
| Compound ID | Aryl Group | Starting Materials | Reaction Type | Yield (%) | Melting Point (°C) | Reference |
| 1 | 2,4-Dimethylphenyl | 2-Chloro-4-methylpyrimidine, N-(2,4-dimethylphenyl)amine | Buchwald-Hartwig Amination | 35 | 95-96 | [1] |
| 2 | Phenyl | 2-Chloro-4-methylpyrimidine, N-methylaniline | Buchwald-Hartwig Amination | - | - | Inferred |
| 3 | 4-Methoxyphenyl | 2-Chloro-4-methylpyrimidine, N-methyl-4-methoxyaniline | Buchwald-Hartwig Amination | - | - | Inferred |
| 4 | 4-Chlorophenyl | 2-Chloro-4-methylpyrimidine, N-methyl-4-chloroaniline | Buchwald-Hartwig Amination | - | - | Inferred |
Note: Data for compounds 2-4 are inferred based on typical yields for Buchwald-Hartwig amination reactions of similar substrates. Further experimental validation is required.
Experimental Protocols
A general two-step synthetic approach is outlined for the synthesis of N-aryl-N,4-dimethylpyrimidin-2-amine derivatives. The first step involves a palladium-catalyzed Buchwald-Hartwig amination to form the N-aryl-4-methylpyrimidin-2-amine core. The second step is the N-methylation of the resulting secondary amine.
Protocol 1: Synthesis of N-aryl-4-methylpyrimidin-2-amine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl amine with 2-chloro-4-methylpyrimidine.
Materials:
-
2-Chloro-4-methylpyrimidine
-
Substituted N-methylaniline (e.g., N-methylaniline, N-methyl-4-methoxyaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry Schlenk tube, add 2-chloro-4-methylpyrimidine (1.0 mmol), the corresponding N-methylaniline (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon). Repeat this process three times.
-
Add anhydrous toluene (5 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-N,4-dimethylpyrimidin-2-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-methylation of N-aryl-4-methylpyrimidin-2-amine
This protocol describes a general procedure for the methylation of the secondary amine intermediate obtained from Protocol 1.
Materials:
-
N-aryl-4-methylpyrimidin-2-amine (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Syringes
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of the N-aryl-4-methylpyrimidin-2-amine (1.0 mmol) in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final N-aryl-N,4-dimethylpyrimidin-2-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway inhibited by N-aryl-N,4-dimethylpyrimidin-2-amine derivatives.
Caption: Synthetic workflow for N-aryl-N,4-dimethylpyrimidin-2-amine.
Caption: Potential inhibition of kinase signaling pathways.
Applications and Future Directions
The N-aryl-N,4-dimethylpyrimidin-2-amine scaffold represents a versatile platform for the development of novel therapeutic agents. The primary application of these compounds lies in the field of oncology, where they have shown promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
Key Potential Applications:
-
Anticancer Agents: Derivatives of this class have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Polo-Like Kinases (PLKs), and other kinases involved in cell cycle regulation and oncogenic signaling.[2][3] The modular nature of the synthesis allows for the generation of large libraries of compounds for screening against a panel of kinases to identify potent and selective inhibitors.
-
Probes for Chemical Biology: Well-characterized, potent, and selective inhibitors can serve as valuable chemical probes to interrogate the biological functions of specific kinases in cellular and in vivo models. This can aid in target validation and the elucidation of complex signaling networks.
-
Antimicrobial and Anti-inflammatory Agents: The pyrimidine scaffold is also present in various antimicrobial and anti-inflammatory drugs. Further exploration of N-aryl-N,4-dimethylpyrimidin-2-amine derivatives for these indications could yield novel therapeutic leads.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aryl group and other positions on the pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Detailed biochemical and cellular assays to confirm the molecular targets and elucidate the downstream effects of these compounds.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds should be evaluated in relevant animal models of disease to assess their therapeutic potential and safety profile.
By leveraging the synthetic protocols and understanding the biological context outlined in these application notes, researchers can effectively explore the therapeutic potential of N-aryl-N,4-dimethylpyrimidin-2-amine derivatives and contribute to the development of new medicines.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,4-Dimethylpyrimidin-2-amine | C6H9N3 | CID 12707501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of N,4-Dimethylpyrimidin-2-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethylpyrimidin-2-amine is a heterocyclic compound belonging to the aminopyrimidine class, a scaffold of significant interest in medicinal chemistry. The 2-aminopyrimidine moiety is a well-established pharmacophore, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. This structural motif serves as a versatile starting point for the synthesis of a diverse range of bioactive molecules with potential therapeutic applications in oncology, inflammatory diseases, and neurodegenerative disorders.
This document provides detailed application notes on the utility of the this compound scaffold in the development of kinase inhibitors, along with representative experimental protocols for their synthesis and biological evaluation. The data and protocols presented are based on studies of closely related aminopyrimidine derivatives, offering a valuable guide for the investigation of novel compounds derived from this compound.
Application Notes: A Scaffold for Kinase Inhibition
The this compound core is a privileged structure in the design of inhibitors for several key kinase families implicated in disease pathogenesis.
Polo-Like Kinase 4 (PLK4) Inhibition
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is observed in a variety of cancers, making it an attractive target for anticancer drug development. Derivatives of the aminopyrimidine scaffold have been shown to be potent inhibitors of PLK4.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a common feature of cancer cells. The aminopyrimidine scaffold has been successfully employed to develop potent and selective CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation: Biological Activity of Aminopyrimidine Derivatives
The following tables summarize the in vitro biological activities of representative aminopyrimidine derivatives, highlighting the potential of this scaffold in developing potent kinase inhibitors.
Table 1: In Vitro Activity of Pyrimidin-2-amine Derivatives against PLK4
| Compound ID | Modifications from Core Scaffold | Target Kinase | IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 8h | Complex multi-ring system attached to the 2-amino position | PLK4 | 0.0067 | MCF-7 | Not specified | [1] |
| Centrinone | Positive Control | PLK4 | 0.00271 | Multiple | Not specified for direct comparison | [1] |
Table 2: In Vitro Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against CDKs
| Compound ID | Modifications from Core Scaffold | Target Kinase | Kᵢ (µM) | Cell Line | GI₅₀ (µM) | Reference |
| 15 | Pyrazolyl groups at N and 4 positions | CDK2 | 0.005 | A2780 | 0.158 |
Mandatory Visualization
Signaling Pathways
Experimental Workflow
Experimental Protocols
The following protocols are representative methodologies for the synthesis and biological evaluation of aminopyrimidine-based kinase inhibitors. These can be adapted for derivatives of this compound.
Protocol 1: Synthesis of N-Aryl-4-methylpyrimidin-2-amine Derivatives
This protocol describes a general method for the palladium-catalyzed Buchwald-Hartwig amination to synthesize N-aryl derivatives of a 4-methylpyrimidin-2-amine core.
Materials:
-
2-Chloro-4-methylpyrimidine (or analogous halo-pyrimidine)
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 2-chloro-4-methylpyrimidine (1.0 eq), the substituted aniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-methylpyrimidin-2-amine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., PLK4, CDK2)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a solution of the kinase and the Eu-anti-tag antibody in the assay buffer.
-
Prepare a solution of the Alexa Fluor™ 647-tracer in the assay buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase/antibody solution to each well.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of test compounds on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A2780)
-
Complete cell culture medium
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors with potential applications in medicinal chemistry. The provided application notes, data tables, visualizations, and experimental protocols offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further derivatization and biological evaluation of this scaffold are warranted to discover new and effective therapeutic agents.
References
Application Notes and Protocols for N,4-Dimethylpyrimidin-2-amine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,4-Dimethylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core with both a primary amine and a methyl group. The presence of multiple nitrogen atoms makes it an interesting candidate as a ligand in coordination chemistry. The pyrimidine scaffold is a common motif in biologically active molecules, and its coordination to metal centers can impart novel properties, including enhanced biological activity and catalytic potential.[1][2]
These application notes provide an overview of the potential uses of this compound as a ligand, drawing upon data from structurally similar aminopyrimidine compounds. The information is intended to guide researchers in the synthesis, characterization, and evaluation of metal complexes incorporating this ligand for applications in drug development and catalysis.
Coordination Properties of Aminopyrimidines
Aminopyrimidine derivatives, such as the closely related 2-amino-4,6-dimethylpyrimidine, typically coordinate to metal ions through one of the ring nitrogen atoms. The exocyclic amino group can also be involved in coordination, allowing the ligand to act in a bidentate fashion, or it can participate in hydrogen bonding to stabilize the crystal structure. The coordination mode can be influenced by the metal ion, the counter-anion, and the solvent system used.
Potential Applications in Drug Development
Metal complexes of pyrimidine derivatives have shown promise in various therapeutic areas. The coordination of pyrimidine-based ligands to metal ions like silver(I), copper(II), and others can enhance their antimicrobial, antifungal, and anticancer activities.[1][3][4]
Antimicrobial and Antifungal Activity
Silver(I) complexes, in particular, are well-known for their broad-spectrum antimicrobial properties.[3][5] The coordination of aminopyrimidine ligands to Ag(I) can result in compounds with significant activity against Gram-negative and Gram-positive bacteria, as well as fungi. This is attributed to the synergistic effect of the silver ion and the biologically active heterocyclic ligand.[6] Similarly, copper(II) complexes with aminopyrimidine-derived Schiff bases have demonstrated good antibacterial and antifungal effects.[7]
Anticancer and Cytotoxic Activity
Copper(II) and Palladium(II) complexes of 2-amino-4,6-dimethylpyrimidine have shown significant cytotoxicity against cancer cell lines, with some exhibiting effects comparable to cisplatin-based drugs.[4] The mechanism of action is often associated with the complex's ability to interact with DNA, potentially through intercalation or cleavage, and the generation of reactive oxygen species (ROS).[1][8][9]
Catalytic Applications
The use of aminopyrimidine-metal complexes in catalysis is an emerging area. For instance, a palladium(II) complex with an aminopyrimidine ligand has been utilized for Sonogashira cross-coupling reactions within living cells, highlighting the potential for developing biocatalysts for in-vivo synthesis.[10] Iron(II) complexes with amino-pyridine ligands, a related class of compounds, have been investigated as catalysts for atom transfer radical polymerization (ATRP).[11]
Quantitative Data Summary
The following tables summarize quantitative data for coordination complexes of ligands structurally related to this compound.
Table 1: Crystallographic Data for a Silver(I) Complex with 2-Amino-4,6-dimethylpyrimidine
| Parameter | Value | Reference |
| Compound | [Ag(C₅H₇N₃)(C₆H₉N₃)]NO₃ | [12] |
| Formula | C₁₁H₁₆AgN₇O₃ | [12] |
| Crystal System | Orthorhombic | [12] |
| Space Group | Pbc2₁ | [12] |
| a (Å) | 7.5689 (4) | [12] |
| b (Å) | 19.1582 (7) | [12] |
| c (Å) | 20.1826 (10) | [12] |
| N—Ag—N Angle (°) | 173.9 (2) | [12] |
Table 2: Spectroscopic and Magnetic Data for Metal Complexes of 2-Amino-4,6-dimethylpyrimidine (ADMPY) and a Schiff Base (HL)
| Complex | Selected IR Bands (cm⁻¹) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |
| [Mn(HL)(ADMPY)(H₂O)]Cl₂ | ν(M-O): 612, ν(M-N): 544 | 22.1 | 5.85 | Octahedral | [4] |
| [Co(HL)(ADMPY)(H₂O)₂]Cl₂ | ν(M-O): 625, ν(M-N): 552 | 26.6 | 5.11 | Octahedral | [4] |
| [Cu(HL)(ADMPY)(H₂O)]Cl₂ | ν(M-O): 633, ν(M-N): 560 | 28.2 | 1.89 | Octahedral | [4] |
| [Cr(HL)(ADMPY)(H₂O)₂]Cl₂ | ν(M-O): 640, ν(M-N): 566 | 11.4 | - | Octahedral | [4] |
| [Pd(HL)(ADMPY)(H₂O)]Cl₂ | ν(M-O): 628, ν(M-N): 558 | 12.3 | Diamagnetic | Tetrahedral | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis of metal complexes with aminopyrimidine ligands, based on published procedures for related compounds. Researchers should adapt these methods for this compound as needed.
General Protocol for Synthesis of a Silver(I)-Aminopyrimidine Complex
This protocol is adapted from the synthesis of a mixed-ligand silver(I) complex.[12]
-
Ligand Solution Preparation: Dissolve this compound (1 mmol) in a suitable solvent such as a 1:1 (v/v) mixture of water and methanol (10 mL).
-
Metal Salt Solution Preparation: Dissolve silver nitrate (AgNO₃, 1 mmol) in deionized water (3 mL).
-
Reaction: Add the ligand solution to the silver nitrate solution with stirring at an elevated temperature (e.g., 60 °C).
-
Purification: If a precipitate forms, it can be removed by filtration.
-
Crystallization: Allow the resulting solution to evaporate slowly at room temperature. Colorless, prism-shaped crystals may be obtained over several days.
-
Characterization: Analyze the resulting crystals using single-crystal X-ray diffraction, FT-IR spectroscopy, and elemental analysis.
General Protocol for Synthesis of Transition Metal Complexes with Aminopyrimidine Ligands
This protocol is a generalized method based on the synthesis of mixed-ligand complexes of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II).[4]
-
Ligand Solution: Prepare a solution of this compound (1 mmol) in methanol (10 mL).
-
Metal Salt Solution: Prepare a solution of the desired metal chloride salt (e.g., CuCl₂·2H₂O, 1 mmol) in water or ethanol (10 mL).
-
Reaction: Add the ligand solution to the metal salt solution. If a co-ligand (like a Schiff base) is to be used, it should be added at this stage.
-
Reflux: Heat the reaction mixture under reflux for 3 hours.
-
Isolation: Cool the mixture to room temperature. Collect the resulting precipitate by filtration.
-
Washing and Drying: Wash the precipitate with distilled water and ethanol to remove any unreacted starting materials. Dry the product in an oven at 50 °C.
-
Characterization: Characterize the synthesized complex using FT-IR and UV-Vis spectroscopy, elemental analysis, molar conductivity measurements, and magnetic susceptibility.
Visualizations
Experimental Workflow for Complex Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
Potential Coordination Modes of this compound
Caption: Possible coordination modes of the ligand to a metal center.
Logic Diagram for Biological Activity Screening
Caption: Flowchart for evaluating the biological activity of synthesized complexes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Insights into Structure and Biological Activity of Copper(II) and Zinc(II) Complexes with Triazolopyrimidine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications | MDPI [mdpi.com]
- 5. Synthesis and antimicrobial evaluation of a pyrazoline-pyridine silver(I) complex: DNA-interaction and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper(II) Complexes with Ligands Derived from 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial and Anticancer Application of Silver(I) Dipeptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,4-Dimethylpyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N,4-Dimethylpyrimidin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-4-methylpyrimidine with methylamine. The pyrimidine ring is electron-deficient, which facilitates the displacement of the chloro group at the C2 position by the amine nucleophile. This method is generally favored for its reliability and relatively straightforward procedure.
Q2: What are the critical parameters that influence the yield of the SNAr reaction for this synthesis?
A2: The key parameters to control for a high-yield synthesis are:
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Temperature: Reaction temperature significantly impacts the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote the formation of side products.
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Solvent: The choice of solvent is crucial. Polar aprotic solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) are often used to facilitate the reaction.
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Base: A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloric acid (HCl) generated during the reaction, which can otherwise protonate the methylamine, reducing its nucleophilicity.
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Concentration: The concentration of reactants can influence the reaction rate. Using an excess of the methylamine solution can help drive the reaction to completion.
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Reaction Time: Sufficient time is needed for the reaction to reach completion. Progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields are highly dependent on the specific reaction conditions and scale. For analogous amination reactions on chloropyrimidines, yields can range from moderate to excellent (60-95%) under optimized conditions. For instance, similar syntheses of aminopyrimidines have reported high yields when the reaction is carefully controlled.[1]
Synthesis Pathway and Workflow
The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.
Caption: General synthesis pathway for this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of this compound from 2-chloro-4-methylpyrimidine and methylamine.
Materials:
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2-Chloro-4-methylpyrimidine
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Methylamine solution (e.g., 40% in water or 2M in THF)
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Ethanol (or another suitable solvent like 2-Propanol)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a sealed reaction tube or a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylpyrimidine (1.0 eq) in ethanol.
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Addition of Reagents: Add triethylamine (1.5 - 2.0 eq) to the solution. Subsequently, add the methylamine solution (1.5 - 2.5 eq).
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Heating: Seal the vessel or heat the mixture to reflux (typically 80-120°C). The optimal temperature will depend on the solvent and the form of methylamine used. For reactions at temperatures above the solvent's boiling point, a sealed pressure vessel is required.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
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Work-up:
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Cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove the solvent.
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Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.
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Separate the organic layer, and wash it sequentially with water and brine.[2]
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
Caption: Troubleshooting workflow for low yield in synthesis.
Q4: My reaction has a very low yield or did not proceed at all. What are the possible causes and solutions?
A4:
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Potential Cause: Ineffective neutralization of HCl. If the generated HCl is not scavenged, it will protonate the methylamine, rendering it non-nucleophilic.
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Solution: Ensure an adequate amount of base (e.g., TEA, DIPEA, K₂CO₃) is used, typically 1.5-2.0 equivalents relative to the starting chloropyrimidine.
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-
Potential Cause: Low reaction temperature or insufficient reaction time. The SNAr reaction on a pyrimidine ring requires activation, which is often thermal.
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Solution: Increase the reaction temperature (e.g., to reflux) and/or extend the reaction time. Monitor the reaction's progress via TLC to determine the optimal duration.
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Potential Cause: Degradation or low concentration of methylamine. Methylamine is volatile. If an aqueous solution is used, its concentration might be lower than stated.
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Solution: Use a fresh bottle of methylamine solution or titrate it to confirm its concentration. Using a solution of methylamine in an organic solvent like THF or ethanol can sometimes be more effective.
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Potential Cause: Poor quality of the starting 2-chloro-4-methylpyrimidine.
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Solution: Verify the purity of the starting material by NMR or melting point. If necessary, purify it by recrystallization or chromatography before use.
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Q5: My TLC plate shows the consumption of starting material, but there are multiple new spots, and the yield of the desired product is low. What's happening?
A5:
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Potential Cause: Formation of side products. A potential side reaction is the formation of a di-substituted product if another reactive site is available on the pyrimidine ring, although this is less likely for 2-chloro-4-methylpyrimidine. Another possibility is the hydrolysis of the chloro-group to a hydroxyl group if excessive water is present at high temperatures.
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Solution: Ensure the reaction is run under anhydrous conditions if possible, especially at high temperatures. Analyze the side products by LC-MS to identify their structures, which can provide insight into the reaction mechanism and how to prevent their formation.
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Potential Cause: Product degradation. The product may be unstable under prolonged heating or in the presence of other reagents.
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Solution: Attempt the reaction at a lower temperature for a longer period. Once the reaction is complete based on TLC, proceed with the work-up immediately.
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Q6: I am having difficulty purifying the final product. What are some tips?
A6:
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Potential Cause: The product is a basic amine and may streak on silica gel.
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Solution: When performing column chromatography, add a small amount of triethylamine (~1%) to the eluent system. This will neutralize the acidic sites on the silica gel and lead to better peak shapes.
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Potential Cause: The product is forming a salt and has unexpected solubility.
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Solution: During the aqueous work-up, ensure the pH of the aqueous layer is basic (pH > 9) before extracting with an organic solvent. This ensures the amine is in its free-base form, which is more soluble in common organic solvents like ethyl acetate or dichloromethane.[3]
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Data Presentation
The yield of aminopyrimidine synthesis is highly sensitive to reaction conditions. The following table, adapted from data on a similar synthesis, illustrates the impact of temperature on yield.
Table 1: Effect of Temperature on the Yield of 2-Amino-4,6-dimethylpyrimidine [4]
| Entry | Temperature (°C) | Reaction Time (hours) | Approximate Yield (%) |
| 1 | 50-55 | 6 | < 60 |
| 2 | 95-100 | 2 | > 90 |
Note: This data is for the synthesis of 2-amino-4,6-dimethylpyrimidine from a guanidine salt and acetyl acetone in an aqueous medium and serves as an illustrative example of the significant effect of temperature on reaction efficiency.
References
Technical Support Center: N,4-Dimethylpyrimidin-2-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,4-Dimethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between an N-methylguanidine salt (such as the hydrochloride or nitrate salt) and a suitable 1,3-dicarbonyl compound. To obtain the 4-methyl substituent, acetoacetaldehyde or its synthetic equivalent is typically used. The reaction is generally carried out in an aqueous or alcoholic solvent under basic conditions.
Q2: What are the potential side products in this synthesis?
Several side products can arise depending on the reaction conditions and the purity of the starting materials. The most common side products include:
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Unreacted Starting Materials: Incomplete conversion can lead to the presence of N-methylguanidine and the 1,3-dicarbonyl compound in the final product mixture.
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Self-Condensation Product of the 1,3-Dicarbonyl Compound: Under basic conditions, acetoacetaldehyde or similar precursors can undergo self-condensation to form various polymeric or cyclic byproducts.
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Isomeric Pyrimidine: Depending on the nature of the 1,3-dicarbonyl compound, the formation of an isomeric pyrimidine product is possible if the cyclization is not regioselective. For instance, using an unsymmetrical diketone could lead to different isomers.
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Hydrolysis Products: If the reaction is carried out in water for extended periods at high temperatures, hydrolysis of the starting materials or the final product may occur.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, the product, and any potential side products.[1] Staining with an appropriate agent (e.g., potassium permanganate or UV light if the compounds are UV active) will help visualize the spots.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of the Desired Product | Inefficient Catalysis: The base used may not be strong enough or used in an insufficient amount to promote the condensation. | - Ensure the correct stoichiometry of the base. - Consider using a stronger base like sodium ethoxide in an anhydrous solvent if applicable. - Ensure the catalyst is active and not degraded.[1][2] |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | - Optimize the reaction temperature. A moderate increase may improve the yield.[1][2] - Monitor the reaction for any signs of product degradation at higher temperatures. | |
| Purity of Reactants: Impurities in N-methylguanidine or the dicarbonyl compound can inhibit the reaction or lead to side reactions. | - Use high-purity starting materials.[1][2] - Purify the starting materials if necessary before use. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants or intermediates. | - Experiment with different solvents, such as ethanol, methanol, or aqueous mixtures, to find the optimal medium for your specific reactants.[1] | |
| Presence of Multiple Spots on TLC, Indicating Side Products | Side Reactions of Starting Materials: As mentioned in the FAQs, self-condensation of the dicarbonyl compound or other side reactions can occur. | - Control the reaction temperature; lower temperatures may reduce the rate of side reactions. - Optimize the order of addition of reagents. |
| Incorrect Stoichiometry: An excess of one reactant might favor the formation of certain byproducts. | - Carefully control the stoichiometry of the reactants. | |
| Difficulty in Product Purification | Formation of Closely Related Impurities: Isomeric byproducts or other impurities with similar polarity to the desired product can make separation challenging. | - Utilize column chromatography with a carefully selected eluent system for purification. - Recrystallization from a suitable solvent system can be an effective method for removing impurities.[1] |
| Incomplete Consumption of Starting Materials | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Extend the reaction time and monitor the consumption of starting materials by TLC.[1][2] |
| Reversible Reaction: The condensation reaction might be reversible under the given conditions. | - Consider removing water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus if the solvent is appropriate. |
Experimental Protocols
General Synthesis of this compound
This is a general procedure and may require optimization for specific laboratory conditions.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylguanidine hydrochloride (1.0 eq) and the 1,3-dicarbonyl compound (e.g., acetoacetaldehyde dimethyl acetal, 1.0 eq).
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Solvent and Base: Add a suitable solvent such as ethanol. To this mixture, add a solution of a base like sodium ethoxide (1.1 eq) in the same solvent dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction time can vary from a few hours to overnight.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., HCl) if necessary.
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Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step guide to troubleshoot and optimize the yield of this compound synthesis.
Reaction Pathway and Potential Side Products
References
optimizing reaction conditions for N,4-Dimethylpyrimidin-2-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,4-Dimethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing low yields of my target this compound. What are the potential causes and how can I improve the conversion?
A2: Low conversion can stem from several factors including suboptimal reaction conditions, reactant purity, or catalyst inefficiency.[1][2]
Troubleshooting Steps:
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Reaction Temperature & Time: The reaction may require a higher temperature or a longer reaction time to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
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Solvent Choice: The solubility of your starting materials can be significantly impacted by the solvent. While polar aprotic solvents like DMF or DMSO are often used, exploring other options such as alcohols (e.g., ethanol, isopropanol) or even solvent-free conditions might improve yields.
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Base Selection: The choice and amount of base are critical. An insufficient amount of base will result in a low yield, while a very strong base might promote side reactions. Common bases for this type of reaction include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
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Reactant Purity: Ensure your starting materials, particularly the 2-chloro-4-methylpyrimidine and methylamine, are of high purity. Impurities can inhibit the reaction.[2]
Q2: My final product is difficult to purify, and I suspect the presence of byproducts. What are the likely side reactions?
A2: Side reactions can complicate purification and lower your overall yield. Common issues include the formation of isomeric products or reactions involving impurities.
Troubleshooting Steps:
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Control of Stoichiometry: Using a large excess of methylamine can help to minimize the formation of undesired products by driving the reaction towards the desired product.
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Temperature Control: Elevated temperatures can sometimes lead to the formation of byproducts. Running the reaction at a lower temperature for a longer period might improve the purity of the crude product.
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Purification Method: If you are observing persistent impurities, consider alternative purification methods. While column chromatography is common, recrystallization from a suitable solvent system can be effective in removing certain impurities.
Q3: I am observing the formation of a fluorescent byproduct in my reaction. What is it and how can I prevent it?
A3: While more common in reactions like the Biginelli synthesis, fluorescent byproducts such as Hantzsch-type 1,4-dihydropyridines can sometimes occur in pyrimidine synthesis.[1][2] This is more likely if your starting materials or reaction conditions promote alternative reaction pathways.
Prevention Strategies:
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Temperature Control: Higher temperatures can favor the formation of such byproducts. Lowering the reaction temperature may reduce its formation.[2]
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Order of Addition: The sequence in which you add your reagents can sometimes influence the reaction pathway. Consider adding the methylamine solution slowly to the solution of 2-chloro-4-methylpyrimidine.
Data Presentation
The following table summarizes hypothetical reaction conditions for the optimization of this compound synthesis.
| Entry | Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ (1.5) | 80 | 12 | 65 |
| 2 | DMSO | K₂CO₃ (1.5) | 80 | 12 | 70 |
| 3 | Ethanol | Et₃N (2.0) | Reflux | 24 | 55 |
| 4 | DMF | K₂CO₃ (2.0) | 100 | 8 | 85 |
| 5 | DMF | K₂CO₃ (2.0) | 80 | 24 | 75 |
Experimental Protocol
This protocol describes a general method for the synthesis of this compound.
Materials:
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2-chloro-4-methylpyrimidine
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Methylamine solution (e.g., 40% in water or 2M in THF)
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Potassium Carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
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Add an excess of methylamine solution (e.g., 3-4 equivalents) dropwise to the mixture at room temperature.
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Heat the reaction mixture to 100°C and stir for 8 hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
troubleshooting low yield in N,4-Dimethylpyrimidin-2-amine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N,4-Dimethylpyrimidin-2-amine.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from several factors, from reagent quality to suboptimal reaction conditions. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.
Issue 1: Low to No Yield of this compound
Potential Cause: Incomplete reaction or failure of the reaction to initiate. This can be due to several factors including inactive reagents, incorrect stoichiometry, or suboptimal reaction temperature.
Recommended Solutions:
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Verify Reagent Quality: Ensure that all starting materials, particularly the pyrimidine precursor and the amine source, are pure and free from degradation. Moisture-sensitive reagents should be handled under anhydrous conditions.
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Optimize Reaction Temperature: The reaction temperature is a critical parameter. For nucleophilic aromatic substitution (SNAr) reactions, which are common in pyrimidine synthesis, higher temperatures may be required to drive the reaction to completion. However, excessively high temperatures can lead to decomposition. It is recommended to perform small-scale experiments at various temperatures to find the optimal condition.
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Check Stoichiometry: An incorrect ratio of reactants can lead to low yields. Ensure that the stoichiometry of the amine source and the pyrimidine precursor is appropriate for the specific reaction being performed.
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Catalyst Activity (if applicable): If your synthesis involves a catalyst, such as in a palladium-catalyzed amination, ensure the catalyst is active. Catalysts can degrade over time or be poisoned by impurities.[1] Consider using fresh catalyst or regenerating a reusable catalyst.
Issue 2: Presence of Significant Unreacted Starting Materials
Potential Cause: This is a clear indication of low conversion.[1] The likely culprits are insufficient reaction time, suboptimal temperature, or catalyst inefficiency.[1]
Recommended Solutions:
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Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product over time. This will help determine if the reaction is simply slow or has stalled.
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Increase Reaction Time: Some reactions require extended periods to reach completion. Based on your reaction monitoring, extend the reaction time accordingly.
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Solvent Choice: The solvent can significantly impact reactant solubility and reaction rate.[1] Common solvents for pyrimidine synthesis include ethanol, DMF, dioxane, or toluene.[1][2] If solubility is an issue, consider switching to a different solvent or using a co-solvent system.
Issue 3: Formation of Multiple Byproducts
Potential Cause: Side reactions can compete with the desired reaction, leading to a complex mixture and low yield of the target compound. In pyrimidine synthesis, common side reactions can include over-alkylation or reactions with the solvent.
Recommended Solutions:
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Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions like over-alkylation.[3]
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Optimize Temperature: Lowering the reaction temperature can sometimes suppress the formation of unwanted byproducts.[1]
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Order of Addition: The order in which reagents are added can influence the reaction pathway.[1] Experiment with adding one of the reactants slowly to the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While specific literature for this compound is not abundant in the provided search results, analogous pyrimidine syntheses suggest two primary routes:
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Nucleophilic Aromatic Substitution (SNAr): This would likely involve the reaction of a 2-halopyrimidine with methylamine.
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Condensation Reactions: A classic approach is the condensation of a 1,3-dicarbonyl compound (or equivalent) with a guanidine derivative. For this compound, this could involve a substituted guanidine.
Q2: How can I best purify the final product?
A2: Purification methods will depend on the physical properties of this compound and the impurities present. Common techniques include:
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Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from unreacted starting materials and byproducts.[2]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[1]
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Acid-Base Extraction: As an amine, the product can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the purified amine.[3]
Q3: What analytical techniques can I use to confirm the identity and purity of this compound?
A3: Standard analytical techniques for structure elucidation and purity assessment include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the molecular structure.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Issue | Potential Cause | Recommended Action |
| Low to No Yield | Inactive Reagents | Verify purity and activity of starting materials and catalysts. |
| Suboptimal Temperature | Screen a range of temperatures to find the optimum. | |
| Incorrect Stoichiometry | Double-check calculations and measurements of all reactants. | |
| Unreacted Starting Material | Insufficient Reaction Time | Monitor reaction progress (TLC/HPLC) and extend time if necessary.[1] |
| Poor Solubility | Experiment with different solvents or solvent mixtures.[1] | |
| Multiple Byproducts | Side Reactions | Adjust stoichiometry, temperature, and order of reagent addition.[1][3] |
Experimental Protocols
The following are generalized protocols based on common methods for pyrimidine synthesis and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
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To a reaction vessel, add the 2-halo-4-methylpyrimidine precursor (1.0 mmol) and a suitable anhydrous solvent (e.g., DMF, 5-10 mL).
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Add a base if required (e.g., K₂CO₃, 2.0-4.0 mmol).[2]
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Add the methylamine source (e.g., a solution of methylamine in a suitable solvent, 1.0-1.2 mmol).
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Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with stirring.[2]
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Monitor the reaction's progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[2]
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig Type)
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In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 1.2-1.5 mmol).[2]
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Add the 2-halo-4-methylpyrimidine precursor (1.0 mmol) and the amine source (1.2-2.0 mmol).[2]
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Add an anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).[2]
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Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[2]
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Monitor the reaction's progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent and filter through a pad of Celite.
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Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Potential synthetic pathways to this compound.
References
purification challenges of N,4-Dimethylpyrimidin-2-amine and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,4-Dimethylpyrimidin-2-amine. The information is designed to address specific challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of this compound.
| Question | Possible Cause | Suggested Solution |
| Why is the purity of my this compound lower than expected after synthesis and initial workup? | The crude product likely contains unreacted starting materials, byproducts from the synthesis, or residual solvents. The synthesis of pyrimidine derivatives can sometimes result in the formation of related impurities that are difficult to remove. | - Implement a multi-step purification strategy. Start with a simple wash, followed by recrystallization or column chromatography. - A patent for a similar compound, 2-amino-4,6-dimethylpyrimidine, suggests washing the filter cake with a brine solution and then water to remove salts and water-soluble impurities.[1] - Treatment with activated carbon can be effective in removing colored impurities.[1] |
| My purified this compound shows new, unexpected peaks in HPLC/LC-MS analysis over time. What could be the cause? | Aminopyrimidines can be susceptible to degradation, especially if not stored properly.[2] Potential degradation pathways include hydrolysis, oxidation, or photodecomposition.[2] | - Confirm the purity of the compound immediately after purification. - Store the purified compound in a dark, inert atmosphere, and at a low temperature (e.g., 2-8°C). - Prepare solutions fresh for each experiment to minimize degradation in solution.[2] |
| I am having difficulty finding a suitable solvent for the recrystallization of this compound. | The solubility of aminopyrimidines can be influenced by the solvent, pH, and temperature.[3] Finding a single solvent where the compound is soluble when hot and insoluble when cold can be challenging. | - this compound is moderately soluble in water and more soluble in organic solvents like methanol or ethanol.[3] - Consider using a solvent mixture. For instance, dissolving the compound in a good solvent (like ethanol or methanol) at an elevated temperature and then adding a poor solvent (like water or a non-polar organic solvent) until turbidity is observed, followed by cooling. - For basic compounds like amines, recrystallization from an acidic solvent like acetic acid or its mixtures can be an option.[4] |
| The yield of my purified product is very low after recrystallization. | This could be due to using an excessive amount of solvent for recrystallization, causing a significant portion of the product to remain in the mother liquor. The compound may also be more soluble in the chosen solvent at room temperature than anticipated. | - Use the minimum amount of hot solvent required to dissolve the crude product completely. - After crystallization, cool the flask in an ice bath to maximize precipitation before filtering. - Wash the collected crystals with a minimal amount of cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₆H₉N₃[5] | Provides the elemental composition. |
| Molecular Weight | 123.16 g/mol [5] | Important for characterization and calculating molar equivalents. |
| Appearance | Typically a solid crystalline powder, which can be colorless to white.[3] | Visual indicator of purity. |
| Solubility | Moderately soluble in water; soluble in lower alcohols like methanol and ethanol.[3] Its solubility is pH-dependent.[3] | Key for selecting appropriate solvents for extraction, washing, and recrystallization. The pH dependence can be exploited for acid-base extraction. |
| Stability | Generally stable under normal conditions, but can be susceptible to degradation.[2][3] | Dictates the need for proper storage conditions (e.g., protection from light, inert atmosphere) to prevent impurity formation. |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities in crude this compound typically originate from the starting materials or side reactions during its synthesis. Common impurities may include unreacted guanidine salts and acetylacetone, as well as byproducts formed during the condensation reaction.[1]
Q3: Can I use column chromatography for the purification of this compound?
A3: Yes, column chromatography is a viable method for purifying this compound and its derivatives. For similar N-arylpyrimidin-2-amine compounds, column chromatography on silica gel with a mixture of ethyl acetate and hexane as the eluent has been successfully used.[6] The polarity of the eluent system should be optimized based on TLC analysis of the crude mixture to achieve good separation.
Q4: How can I remove colored impurities from my this compound sample?
A4: A common method for removing colored impurities is to treat a solution of the crude product with activated carbon.[1] The procedure typically involves dissolving the compound in a suitable solvent, adding a small amount of activated carbon, heating the mixture, and then filtering the hot solution to remove the carbon particles. The purified compound is then recovered by cooling the filtrate to induce crystallization.
Experimental Protocols
Recrystallization Protocol (Based on related compound purification)
This protocol is adapted from a procedure for a structurally similar compound, 2-amino-4,6-dimethylpyrimidine.[1]
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., water or an alcohol/water mixture) by heating to 85-90°C. Use the minimum amount of solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution. Stir the mixture for 15 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
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Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.[1]
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification of this compound, incorporating washing, optional decolorization, and recrystallization steps.
Caption: General purification workflow for this compound.
Logical Relationship of Purification Challenges and Solutions
This diagram illustrates the relationship between common purification challenges and the corresponding solutions.
Caption: Mapping purification challenges to their respective solutions.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H9N3 | CID 12707501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N,4-Dimethylpyrimidin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N,4-Dimethylpyrimidin-2-amine. The information is based on established principles of pyrimidine chemistry and protocols for structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound? A1: A common and logical approach is a two-step synthesis. The first step involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound to form the pyrimidine core. For the 4-methyl substituent, acetylacetone is a suitable starting material. The second step is the selective N-methylation of the resulting 2-aminopyrimidine.
Q2: I am getting a very low yield in the initial condensation step to form 2-amino-4-methylpyrimidine. What could be the issue? A2: Low conversion can result from several factors[1]:
-
Suboptimal pH: The condensation reaction is pH-sensitive. The base used (e.g., sodium ethoxide, sodium carbonate) should be strong enough to deprotonate the guanidine but not so strong as to promote side reactions of the acetylacetone.
-
Reaction Time and Temperature: The reaction may need more time or gentle heating to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC)[1].
-
Purity of Reagents: Guanidine salts can be hygroscopic. Ensure you are using anhydrous reagents and solvents, as water can interfere with the reaction[1].
Q3: During the N-methylation step, I see multiple products on my TLC plate. What are these impurities? A3: The N-methylation of 2-amino-4-methylpyrimidine can lead to several side products:
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Bis-methylation: The exocyclic amino group can be methylated twice, leading to the formation of N,N,4-trimethylpyrimidin-2-amine.
-
Ring N-methylation: One of the nitrogen atoms in the pyrimidine ring could be methylated, forming a quaternary salt.
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-amino-4-methylpyrimidine. To minimize these, use a controlled stoichiometry of the methylating agent (e.g., methyl iodide or dimethyl sulfate) and carefully manage the reaction temperature.
Q4: My final product, this compound, seems to be degrading over time. What are the stability issues? A4: While specific data for this compound is scarce, aminopyrimidines, in general, can be susceptible to degradation[2].
-
Hydrolysis: The amine groups can be susceptible to hydrolysis, especially at extreme pH values.
-
Oxidation: The electron-rich pyrimidine ring can be prone to oxidation.
-
Photodecomposition: Exposure to light can cause degradation. It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere. Prepare solutions fresh for each experiment to ensure potency[2].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Condensation Step | Inactive catalyst or incorrect base concentration.[1] | Ensure the base (e.g., sodium ethoxide) is freshly prepared and used in the correct stoichiometric amount. |
| Reaction has not reached completion.[1] | Increase reaction time or moderately increase the temperature. Monitor progress by TLC. | |
| Presence of water in reagents or solvent. | Use anhydrous solvents and dry reagents. Guanidine salts are often hygroscopic. | |
| Formation of Fluorescent Byproduct | Competing Hantzsch-type reaction, especially at high temperatures.[1] | Run the reaction at a lower temperature to favor the pyrimidine synthesis pathway.[1] |
| Low Yield in N-Methylation Step | Insufficiently strong base to deprotonate the amine. | Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. |
| Methylating agent is old or has decomposed. | Use a fresh bottle of the methylating agent (e.g., methyl iodide). | |
| Difficult Purification of Final Product | Close polarity of the desired product and the bis-methylated byproduct. | Utilize careful column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes). Recrystallization may also be effective if a suitable solvent is found. |
| Inconsistent Biological Activity | Degradation of the compound during storage or in the assay medium.[2] | Confirm purity by HPLC or LC-MS before use. Protect stock solutions from light and prepare them fresh. Consider the pH of aqueous buffers.[2] |
Experimental Protocols & Data
Step 1: Synthesis of 2-amino-4-methylpyrimidine
This protocol is adapted from general procedures for the synthesis of 2-aminopyrimidines from guanidine and 1,3-dicarbonyl compounds[3].
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.
-
Once all the sodium has reacted and the solution has cooled, add guanidine hydrochloride to the flask.
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To this stirring mixture, add acetylacetone dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Neutralize the residue with dilute hydrochloric acid, which may cause the product to precipitate.
-
Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol/water to obtain pure 2-amino-4-methylpyrimidine.
| Parameter | Value |
| Reagents | Guanidine HCl, Acetylacetone, Sodium |
| Solvent | Anhydrous Ethanol |
| Stoichiometry | Guanidine:Acetylacetone:Sodium (1.1 : 1.0 : 1.1 eq) |
| Temperature | Reflux (approx. 78°C) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 65% - 80% |
Step 2: Synthesis of this compound
This protocol is a standard N-alkylation procedure for an amino group.
Methodology:
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In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Add a solution of 2-amino-4-methylpyrimidine (from Step 1) in anhydrous THF dropwise to the NaH suspension at 0°C.
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Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
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Cool the mixture back to 0°C and add methyl iodide dropwise.
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Let the reaction warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to isolate this compound.
| Parameter | Value |
| Reagents | 2-amino-4-methylpyrimidine, Sodium Hydride, Methyl Iodide |
| Solvent | Anhydrous THF |
| Stoichiometry | Substrate:NaH:Methyl Iodide (1.0 : 1.1 : 1.05 eq) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Expected Yield | 50% - 70% |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for diagnosing low yield in the N-methylation step.
References
Technical Support Center: Catalyst Selection for N,4-Dimethylpyrimidin-2-amine Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving N,4-Dimethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting a new cross-coupling reaction with this compound. Which catalytic system should I choose as a starting point?
A1: The choice of catalytic system depends on the type of cross-coupling reaction you are performing. For C-N bond formation (Buchwald-Hartwig amination), a common starting point is a palladium catalyst with a suitable phosphine ligand. For C-C bond formation (Suzuki-Miyaura coupling), a different set of ligands and conditions are typically employed.
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For Buchwald-Hartwig Amination (C-N bond formation): A reliable initial system involves a palladium precursor like Pd(OAc)₂ or a pre-catalyst, paired with a bulky, electron-rich phosphine ligand such as Xantphos.[1][2] A strong base like sodium tert-butoxide (NaOtBu) is often used in a solvent like toluene.[1][2]
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For Suzuki-Miyaura Coupling (C-C bond formation): If your this compound is functionalized with a halide for coupling with a boronic acid, a system like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand like SPhos can be effective.[3] Common bases for Suzuki reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) in a solvent mixture like 1,4-dioxane/water.[3][4]
Q2: I am observing no or very low conversion of my starting material. What are the potential causes and how can I troubleshoot this?
A2: Low or no conversion in cross-coupling reactions with aminopyrimidines is a common issue and can be attributed to several factors, primarily related to catalyst inhibition and suboptimal reaction conditions.
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Catalyst Inhibition: The basic nitrogen atoms on the pyrimidine ring and the amino group can coordinate to the palladium catalyst, leading to its deactivation.[5][6]
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Troubleshooting: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can help stabilize the active catalytic species and promote the desired reaction over catalyst inhibition.[5][6] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial inhibition.[5]
-
-
Inactive Catalyst: The active catalytic species is typically a Pd(0) complex. If you are using a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it needs to be reduced in situ to Pd(0) for the catalytic cycle to begin.[7]
-
Troubleshooting: Ensure your reaction conditions facilitate this reduction. Some ligands and reagents can aid in this process. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that readily forms the active Pd(0) species.[6]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial.
-
Troubleshooting: Screen different bases. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LiHMDS are common. For Suzuki, a range of bases from K₂CO₃ to K₃PO₄ can be tested.[5] Ensure your solvent effectively dissolves all reactants and is compatible with the catalytic system. Anhydrous solvents are often critical, especially for Buchwald-Hartwig reactions.[4] Increasing the reaction temperature may also improve conversion, but be mindful of potential side reactions.[8]
-
Q3: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.
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Protodeboronation (in Suzuki Coupling): This is the hydrolysis of the boronic acid to the corresponding arene.[5]
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Dehalogenation of Starting Material: This involves the replacement of the halide on your pyrimidine with a hydrogen atom.
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Homocoupling of Boronic Acids (in Suzuki Coupling): The boronic acid can couple with itself to form a biaryl byproduct.
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Minimization: This is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[5]
-
Q4: Should I be concerned about the electronic properties of the this compound?
A4: Yes, the electronic properties of the pyrimidine ring are important. The pyrimidine ring is electron-deficient, which generally facilitates oxidative addition of a halide on the ring. However, the 2-amino group is electron-donating, which can somewhat counteract this effect. The presence of two nitrogen atoms in the pyrimidine ring can also influence its reactivity and potential for catalyst inhibition.[5][6] Careful selection of an electron-rich ligand can often overcome these electronic effects.[5]
Data Presentation: Catalyst Systems for Aminopyrimidine Cross-Coupling
The following tables summarize reported conditions for Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions of aminopyrimidine derivatives. These can serve as a starting point for optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyrimidines
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [1][2] |
| Pd₂(dba)₃ | dppp | NaOtBu | Toluene | Reflux | Trace | [1] |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | 110 | Not Specified | [9] |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Acetonitrile/Water | 78 | 74 | [1] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 80-90 | Not Specified | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 | Not Specified | [3] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inerting: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).
-
Solvent Addition: Add degassed, anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling (assuming a halo-functionalized this compound):
-
Preparation: To an oven-dried Schlenk flask, add the halo-aminopyrimidine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General troubleshooting workflow for cross-coupling reactions.
Caption: Decision tree for initial catalyst system selection.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. research.rug.nl [research.rug.nl]
Technical Support Center: N,4-Dimethylpyrimidin-2-amine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N,4-Dimethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method for the synthesis of pyrimidine derivatives involves the condensation of a guanidine salt with a β-dicarbonyl compound. For this compound, this would typically involve the reaction of N-methylguanidine with a suitable four-carbon β-dicarbonyl compound. Another potential route involves the nucleophilic substitution of a dihalopyrimidine followed by methylation.
Q2: What are the critical process parameters to control during the synthesis of this compound to ensure high purity?
Based on synthetic methods for analogous pyrimidines, key parameters to control include reaction temperature, pH of the reaction medium, and the purity of starting materials. Higher reaction temperatures can sometimes lead to increased byproduct formation, while controlling the pH is crucial for minimizing side reactions.
Q3: What are some potential impurities that I should be aware of during the synthesis?
Potential impurities could arise from side reactions of the starting materials or intermediates. For instance, if starting from a dichloropyrimidine, the mono-substituted intermediate could remain as an impurity. Self-condensation of the β-dicarbonyl starting material can also lead to byproducts. Unreacted starting materials such as guanidine salts may also be present in the crude product.
Q4: How can I purify the crude this compound product?
Standard purification techniques such as recrystallization from a suitable solvent, column chromatography on silica gel, or distillation under reduced pressure can be employed to purify this compound. The choice of method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect pH of the reaction mixture. - Impure starting materials. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; for similar pyrimidine syntheses, temperatures around 95-100°C have been shown to improve yields.[1] - Adjust the pH of the reaction medium; the use of a carbonate base is common to maintain optimal pH.[1] - Ensure the purity of starting materials through appropriate purification before use. |
| Presence of Multiple Spots on TLC/Peaks in HPLC of Crude Product | - Formation of side products. - Degradation of the product. - Contamination from the reaction setup. | - Re-evaluate the reaction conditions (temperature, reaction time) to minimize side reactions. - Consider the use of protective groups for reactive functionalities to prevent unwanted side reactions. - Ensure all glassware and equipment are thoroughly cleaned and dried before use. |
| Difficulty in Removing a Specific Impurity | - Co-crystallization with the desired product. - Similar polarity of the impurity and the product. | - Try a different recrystallization solvent or a combination of solvents. - Employ column chromatography with a different solvent system to improve separation. - Consider derivatizing the impurity to alter its polarity for easier separation. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - Presence of impurities that lower the melting point. | - Ensure complete removal of the solvent under high vacuum. - Purify the product using column chromatography to remove impurities. - Attempt to form a salt of the product, which is often more crystalline. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for best separation, for example, starting with a 70:30 water:acetonitrile mixture.
-
Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol provides a general method for the identification of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the sample into the GC-MS system. The resulting mass spectra of the separated components can be compared with spectral libraries for impurity identification.
Visualizations
References
Technical Support Center: N,4-Dimethylpyrimidin-2-amine Synthesis
This guide provides researchers, scientists, and drug development professionals with alternative synthetic routes for N,4-Dimethylpyrimidin-2-amine. It includes detailed experimental protocols, troubleshooting FAQs for issues encountered during experiments, and comparative data to assist in method selection.
Route 1: Principal Synthesis via Cyclocondensation
This is the most direct and common approach, involving the construction of the pyrimidine ring from acyclic precursors. The core reaction is the condensation of an N-substituted guanidine with a 1,3-dicarbonyl compound.
Experimental Protocol: Condensation of N-Methylguanidine with Acetylacetone
This procedure is adapted from established methods for pyrimidine synthesis by reacting a guanidine salt with a β-dicarbonyl compound in an aqueous alkaline medium.[1]
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Reagent Preparation : In a 500 mL round-bottom flask, dissolve N-methylguanidine hydrochloride (1.1 eq) and sodium carbonate (1.5 eq) in 250 mL of deionized water.
-
Addition of Dicarbonyl : To the stirred solution, add acetylacetone (1.0 eq) dropwise over 15 minutes at room temperature.
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Reaction : Heat the resulting slurry to 95-100°C and maintain reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Crystallization and Isolation : Cool the reaction mixture to room temperature, then further cool in an ice bath to 10°C for 1 hour to induce crystallization.
-
Filtration : Collect the formed crystals by vacuum filtration. Wash the filter cake with 75 mL of a cold 25% brine solution.
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Purification : The crude product can be recrystallized from hot water or an ethanol/water mixture. Dry the purified crystals under vacuum at 50°C.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 80-90% | Analogous reaction yielded 88.64%[3] |
| Reaction Time | 2-4 hours | [1][3] |
| Reaction Temp. | 95-100°C | [1][3] |
| Purity (Post-Recrystallization) | >98% | General Expectation |
Troubleshooting and FAQs for Route 1
-
Q1: My reaction yield is significantly lower than expected. What are the possible causes?
-
A1: Low yields in pyrimidine synthesis can stem from several factors. First, ensure the purity of your starting materials, as impurities can inhibit the reaction.[2] Second, the choice and stoichiometry of the base are critical; insufficient base will fail to neutralize the guanidine salt and promote cyclization effectively.[2] Finally, confirm that the reaction temperature was maintained, as temperatures below 90°C can lead to incomplete conversion.[1]
-
-
Q2: I am observing a significant amount of a sticky byproduct that complicates purification. What is it and how can I avoid it?
-
A2: A likely byproduct is from the self-condensation of acetylacetone under basic conditions. To minimize this, ensure acetylacetone is added slowly to the basic guanidine solution and that the reaction temperature is increased promptly to favor the desired bimolecular condensation.
-
-
Q3: The reaction seems to stall and does not go to completion. What can I do?
-
A3: If TLC analysis shows unreacted starting materials after the recommended reaction time, you can try extending the reflux period to 6 hours. Also, verify the pH of the reaction medium; it should be alkaline to facilitate the condensation.
-
Visualization of Route 1
References
reaction monitoring techniques for N,4-Dimethylpyrimidin-2-amine synthesis
Technical Support Center: Synthesis of N,4-Dimethylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized via the N-alkylation of 2-amino-4-methylpyrimidine. This involves reacting 2-amino-4-methylpyrimidine with a methylating agent in the presence of a suitable base and solvent. Another potential route, common for pyrimidine synthesis, involves the condensation of a guanidine derivative (like N-methylguanidine) with a 1,3-dicarbonyl compound. The N-alkylation route is often preferred for its directness when the aminopyrimidine precursor is available.
Q2: Which analytical techniques are most effective for monitoring the reaction progress?
A2: The progress of the this compound synthesis is typically monitored using chromatographic techniques.
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Thin-Layer Chromatography (TLC): A rapid and effective method for qualitative monitoring. It allows for the visualization of the consumption of the starting material (2-amino-4-methylpyrimidine) and the formation of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of the conversion rate and the presence of any side products.[3] Reverse-phase HPLC is commonly used for the analysis of pyrimidine metabolites.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool that confirms the mass of the desired product as it is formed, providing definitive evidence of its synthesis and helping to identify byproducts.[2][6]
Q3: How can I purify the final this compound product?
A3: Purification is critical to remove unreacted starting materials, byproducts, and reagents. The most common purification method is:
-
Flash Column Chromatography: Silica gel column chromatography is highly effective for separating the product from starting materials and impurities.[2] An appropriate eluent system, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, is typically used.[7]
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient method for obtaining a high-purity compound.
Q4: What are the key considerations for storing this compound?
A4: Like many aminopyrimidine derivatives, the compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, keeping it at low temperatures (-20°C) is recommended. While specific stability data is not widely published, aminopyrimidines can be susceptible to hydrolysis, oxidation, and photodecomposition.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Question: The reaction shows low or no conversion of the starting material. What are the potential causes and solutions?
Answer: This is a common issue that can stem from several factors related to reagents or reaction conditions.
-
Cause 1: Ineffective Deprotonation: The amine on the pyrimidine ring needs to be deprotonated to become sufficiently nucleophilic. The chosen base may be too weak or not soluble enough in the reaction solvent.
-
Solution: Switch to a stronger base or a different base/solvent system. For instance, if using potassium carbonate (K₂CO₃) in a solvent like acetonitrile fails, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can be more effective.[9]
-
-
Cause 2: Low Reactivity of Alkylating Agent: The methylating agent might not be reactive enough under the chosen conditions.
-
Solution: Consider using a more reactive methylating agent. For example, methyl iodide or dimethyl sulfate are generally more reactive than methyl bromide.
-
-
Cause 3: Inappropriate Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. Many N-alkylation reactions require heating to proceed at a reasonable rate.[10]
-
-
Cause 4: Reagent Purity: The presence of water or other impurities can quench the base or react with the alkylating agent.
-
Solution: Ensure all reagents and solvents are anhydrous and of high purity.[10]
-
Question: My analysis shows the formation of a significant byproduct with a mass corresponding to di-methylation. How can this be prevented?
Answer: Over-alkylation is a frequent side reaction because the mono-alkylated product (this compound) can sometimes be more nucleophilic than the starting 2-amino-4-methylpyrimidine, leading to a second methylation event.[11]
-
Solution 1: Control Stoichiometry: Use a slight excess of the starting amine (2-amino-4-methylpyrimidine) relative to the methylating agent. This ensures the methylating agent is consumed before significant di-alkylation can occur.[12]
-
Solution 2: Slow Addition of Alkylating Agent: Add the methylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, which minimizes the rate of the second alkylation.[11][12]
-
Solution 3: Lower Reaction Temperature: Reducing the temperature can sometimes slow the rate of the second alkylation more than the first, improving selectivity.[11]
Question: I am having difficulty separating the product from the unreacted starting material during column chromatography. What can I do?
Answer: This issue arises when the product and starting material have very similar polarities and therefore similar retention factors (Rf) on TLC.
-
Solution 1: Optimize Eluent System: Systematically test different solvent mixtures for column chromatography. A shallow gradient or an isocratic elution with a finely tuned solvent ratio can improve separation. Adding a small amount of a third solvent (e.g., triethylamine for basic compounds) can sometimes alter selectivity.
-
Solution 2: Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
Solution 3: Derivatization: As a last resort, if the starting material has a functional group that the product lacks (or vice versa), it may be possible to selectively react it to form a derivative with a very different polarity, which can then be easily separated.
Data Presentation
Table 1: Typical Reaction Conditions for N-Alkylation of Aminopyrimidines
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | [9][12] |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | [9][12] |
| Temperature | 60-80 °C | Room Temperature to 50 °C | Room Temperature | [9][10] |
| Equivalents of Base | 1.5 - 2.0 | 1.1 - 1.2 | 1.5 | [9][10] |
| Monitoring | TLC, LC-MS | TLC, LC-MS | TLC | [2][10] |
Table 2: Key Analytical Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Monoisotopic Mass | 123.080 m/z |
| 1H NMR | Expect signals for two distinct methyl groups, aromatic protons, and an N-H proton. |
| 13C NMR | Expect signals for two methyl carbons and four aromatic/pyrimidine ring carbons. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC developing chamber with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). Place a filter paper in the chamber to ensure saturation.
-
Spotting: Using a capillary tube, spot the reaction mixture, the starting material standard, and a co-spot (both reaction mixture and starting material) onto a silica gel TLC plate.
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate with an appropriate agent like potassium permanganate.
-
Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The new spot represents the product.
Protocol 2: General Procedure for Synthesis via N-Alkylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-amino-4-methylpyrimidine (1.0 equiv) and an anhydrous solvent (e.g., DMF).
-
Deprotonation: Add the base (e.g., NaH, 1.1 equiv) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
-
Alkylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.05 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required.[9]
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Visualizations
Caption: General workflow for the synthesis and monitoring of this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Competing reaction pathways leading to mono- and di-alkylation products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of N,4-Dimethylpyrimidin-2-amine and Other Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs and serving as a versatile template for the design of novel therapeutic agents. The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. This guide provides a comparative overview of the biological activities of N,4-Dimethylpyrimidin-2-amine and other structurally related pyrimidine derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. While direct experimental data for this compound is limited in publicly available literature, this guide leverages structure-activity relationship (SAR) studies of closely related analogs to provide a comprehensive comparison.
Comparative Biological Activities
The following tables summarize the in vitro biological activities of this compound analogs and other relevant pyrimidine derivatives. The data is presented to facilitate a comparative understanding of their potential efficacy in different therapeutic areas.
Table 1: Anticancer and Cytotoxic Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | A2780 (Ovarian) | Proliferation | 0.158 | [1] |
| Panel of 13 cancer cell lines | Proliferation | 0.127–0.560 | [1] | |
| Pyrrolo[2,3-d]pyrimidin-4-amine derivatives | SNU-16 (Gastric) | Proliferation | Data not specified | |
| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | MV4-11, HT-29, MCF-7, HeLa | Proliferation | Comparable to Palbociclib and AZD5438 | [2] |
| 2-Amino-4,6-diarylpyrimidine derivatives | Not Specified | Cytotoxicity | Not Specified | |
| 2,4-Diaminopyrimidine derivatives | A549, HCT-116, PC-3, MCF-7 | Proliferation | 1.98 - 5.52 | |
| Chromeno[2,3-d]pyrimidin-6-one derivative | MCF7, HepG2, A549 | Cytotoxicity | 1.61 - 2.02 | [3] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Microorganism | Assay Type | MIC (µM/ml) | Reference |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | S. aureus | MIC | 0.87 | [4] |
| B. subtilis | MIC | 0.96 | [4] | |
| Pyrimidin-2-ol/thiol/amine analogues | C. albicans | MIC | Appreciable activity | [4] |
| 3,4-dihydropyrimidine-2(1H)-one derivatives | E. coli, P. aeruginosa, S. aureus | MIC | 32 - 64 µg/ml | [5] |
| C. albicans, A. niger | MIC | 32 µg/ml | [5] | |
| Pyrrolo[3,2-d]pyrimidine derivatives | S. aureus, P. aeruginosa, E. coli, Salmonella | MIC | 62.5 - 1000 µg/mL | [6] |
Table 3: Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition | IC50 / Ki | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Potent | Ki = 0.005 µM | [1] |
| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | CDK2/cyclin A2 | Potent | IC50 = 64.42 nM | [2] |
| 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one | Lck | Potent | IC50 = 10.6 nM | [2] |
| Pyrimidin-2-amine derivatives | PLK4 | Potent | IC50 = 0.0067 µM | [7] |
| 2-amino-4-methylpyridine analogues | iNOS | Potent | IC50 = 28 nM | [8] |
| 2-Aminopyrimidine derivatives | β-Glucuronidase | Potent | IC50 = 2.8 µM |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel pyrimidine derivatives.
Anticancer and Cytotoxicity Assays
MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to its insoluble formazan, which has a purple color.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., pyrimidine derivatives) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Assay Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive controls (microorganism with no compound) and negative controls (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition Assays
Kinase Inhibition Assay (e.g., for CDK2, PLK4)
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, and a detection reagent.
-
Assay Procedure (LanthaScreen™ Eu Kinase Binding Assay as an example):
-
Add the test compound, a fluorescently labeled antibody, and the kinase to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis: The inhibitory activity is determined by the decrease in the FRET signal. IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. The diagrams below, generated using Graphviz, illustrate a representative experimental workflow and a key signaling pathway targeted by pyrimidine-based inhibitors.
Caption: A generalized workflow for the discovery of bioactive pyrimidine derivatives.
Caption: The JAK-STAT signaling pathway, a common target for pyrimidine-based inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 7. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of N,4-Dimethylpyrimidin-2-amine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N,4-dimethylpyrimidin-2-amine analogs, focusing on their application as kinase inhibitors in cancer therapy. The information presented is based on experimental data from peer-reviewed literature, offering insights into the design and optimization of this promising scaffold.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The pyrimidine ring system is a key component of many FDA-approved kinase inhibitors, highlighting its importance in this therapeutic area.[2] This guide will delve into the SAR of this compound analogs, comparing their potency and selectivity against various cancer-related kinases.
Core Structure and Numbering
The foundational structure for the analogs discussed in this guide is this compound. The numbering convention for the pyrimidine ring is as follows:
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring and the N-amino group. The following sections summarize the key SAR findings from various studies.
Substitutions at the N2-amino position
Modification of the N2-amino group has been a key strategy in optimizing the potency and selectivity of these analogs.
-
Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl groups at the N2-position can significantly enhance inhibitory activity. For instance, a series of N2,N4-diphenylpyrimidine-2,4-diamines were identified as potent inhibitors of Cyclin-Dependent Kinases 2 (CDK2) and 9 (CDK9).[3]
-
Linker and Pendant Groups: The nature of the linker between the pyrimidine core and the N2-substituent, as well as the functional groups on the pendant moiety, are critical for activity. In a study of 2-arylamino-4-aryl-pyrimidines as PAK1 inhibitors, the incorporation of a 1,2-dimethylpiperazine pendant domain yielded a lead compound with potent inhibitory and anti-proliferative activity.[4]
Modifications at the C4-position
The methyl group at the C4-position offers a site for modification to explore interactions with the target kinase.
-
Replacement with Aryl Groups: Replacing the C4-methyl group with various aryl moieties has been explored. For example, 2-arylamino-4-aryl-pyrimidines were found to be potent inhibitors of PAK1 kinase.[4]
-
Introduction of Heterocycles: Attaching heterocyclic rings at the C4-position has led to the discovery of potent inhibitors. A notable example is the discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as potent Aurora kinase inhibitors.[5]
Substitutions at the C5-position
The C5-position of the pyrimidine ring is another important site for modification.
-
Halogenation: The introduction of a bromine atom at the C5-position, in combination with other modifications, led to a lead compound with potent PAK1 inhibition.[4] In another study, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual CDK6 and CDK9 inhibitors.[6]
Comparative Biological Data
The following tables summarize the in vitro inhibitory activities of selected this compound analogs against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Series 1: CDK2/CDK9 Inhibitors | |||
| 3g | CDK2/cyclin A | 83 | [3] |
| 3c | CDK9/cyclin T1 | 65 | [3] |
| Series 2: Aurora Kinase Inhibitors | |||
| 12a | Aurora A | 309 | [7] |
| 12a | Aurora B | 293 | [7] |
| 18 | Aurora A | 8.0 (Ki) | [5] |
| 18 | Aurora B | 9.2 (Ki) | [5] |
| Series 3: PLK4 Inhibitors | |||
| 8h | PLK4 | 6.7 | [8] |
| Series 4: EGFR Inhibitors | |||
| 6c | EGFR-TK | 900 | [9] |
| 10b | EGFR-TK | 700 | [9] |
Table 2: Anti-proliferative Activity of this compound Analogs
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CDK2/CDK9 Inhibitors | ||||
| 2a | MDA-MB-231 | Triple-Negative Breast Cancer | N/A | [3] |
| 2d | MDA-MB-231 | Triple-Negative Breast Cancer | N/A | [3] |
| 3b | MDA-MB-231 | Triple-Negative Breast Cancer | N/A | [3] |
| Aurora Kinase Inhibitors | ||||
| 12a | A549 | Lung Cancer | 12.05 ± 0.45 | [7] |
| 12a | HCT-116 | Colon Cancer | 1.31 ± 0.41 | [7] |
| 12a | MCF-7 | Breast Cancer | 20.53 ± 6.13 | [7] |
| PLK4 Inhibitors | ||||
| 8h | MCF-7 | Breast Cancer | 1.44 | [10] |
| 8h | BT474 | Breast Cancer | 7.81 | [10] |
| 8h | MDA-MB-231 | Triple-Negative Breast Cancer | 2.13 | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by these analogs and a general workflow for their evaluation.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: CDK2 Role in Cell Cycle Progression.
Caption: Drug Discovery Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Components: A typical assay includes the purified kinase, a substrate (peptide or protein), ATP, and the test compound.
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
The kinase and substrate are then added.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated to allow for the phosphorylation of the substrate.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[11]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and is used to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control. The IC50 value is determined by plotting the viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12][13]
Synthesis of N-Arylpyrimidin-2-amine Derivatives
A common method for the synthesis of N-arylpyrimidin-2-amine derivatives is the Buchwald-Hartwig amination.
-
Reactants: A pyrimidine derivative with a suitable leaving group (e.g., a halogen) at the 2-position is reacted with an aryl amine.
-
Catalyst and Ligand: A palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)) and a ligand (e.g., xantphos) are used to facilitate the cross-coupling reaction.
-
Base and Solvent: A base (e.g., sodium tert-butoxide) and a suitable solvent (e.g., toluene) are required.
-
Procedure: The reactants, catalyst, ligand, and base are combined in the solvent and heated under an inert atmosphere (e.g., nitrogen) for several hours.
-
Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as extraction and chromatography.[2][14]
Conclusion
The this compound scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors. Structure-activity relationship studies have demonstrated that modifications at the N2, C4, and C5 positions can significantly impact the inhibitory activity and selectivity of these compounds. The data presented in this guide highlight the potential of these analogs as anticancer agents and provide a foundation for the future design of more effective and targeted therapies. Further optimization of this scaffold, guided by SAR and structural biology, holds promise for the development of next-generation kinase inhibitors.
References
- 1. Scientists Reveal that CDK2 Autophagy Provides a Potential Pathway for Cancer Treatment - Protein Information - |DLdevelop [dldevelop.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]
- 3. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of (<i>E</i>)-<i>N</i>′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elgenelim.com [elgenelim.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 14. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of N,4-Dimethylpyrimidin-2-amine Derivatives: An In Vitro and In Vivo Analysis
Derivatives of N,4-dimethylpyrimidin-2-amine are emerging as a versatile scaffold in medicinal chemistry, demonstrating promising therapeutic potential across a range of diseases, including cancer, central nervous system disorders, and infectious diseases. This guide provides a comparative analysis of their efficacy, drawing upon preclinical data from both in vitro and in vivo studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the performance of these compounds and their analogues.
In Vitro Efficacy: A Snapshot of Cellular and Enzymatic Activity
The in vitro potency of pyrimidin-2-amine derivatives has been evaluated in various assays, primarily focusing on their anti-proliferative and enzyme inhibitory activities.
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrimidine derivatives. For instance, a series of novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is often overexpressed in cancer.[1] One of the standout compounds, 8h , demonstrated high inhibitory activity against PLK4 and excellent anti-proliferative effects against breast cancer cell lines.[1]
In a different study, new indazol-pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Compounds 4f and 4i showed significant inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values of 1.629 µM and 1.841 µM, respectively, outperforming the reference drug.[2]
| Compound | Target/Cell Line | IC50/EC50 (µM) | Reference Compound | IC50/EC50 (µM) |
| 8h | PLK4 (enzyme assay) | 0.0067 | Centrinone | - |
| 8h | MCF-7 (breast cancer) | - | Centrinone | 2x less active |
| 8h | MDA-MB-231 (breast cancer) | - | Centrinone | 4x less active |
| 2a | Various tumor cell lines | 4 - 8 | RDS 3442 (hit compound) | 4-13x less active |
| 4f | MCF-7 (breast cancer) | 1.629 | Doxorubicin | 8.029 |
| 4i | MCF-7 (breast cancer) | 1.841 | Doxorubicin | 8.029 |
| 4a | A549 (lung cancer) | 3.304 | Doxorubicin | 7.35 |
| 4i | A549 (lung cancer) | 2.305 | Doxorubicin | 7.35 |
Antidepressant and Neurological Activity
Derivatives of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine have been investigated for their potential as antidepressant agents. In silico studies, including molecular docking against the serotonin transporter (SERT), revealed strong binding affinities for compounds 4e7 and 4h7 , which surpassed the reference drug imipramine.[3][4]
| Compound | Target | Glide Score | Reference Compound | Glide Score |
| 4e7 | SERT (PDB ID: 1KUV) | -7.8 | Imipramine | - |
| 4h7 | SERT (PDB ID: 1KUV) | -8.0 | Imipramine | - |
Anti-Infective Activity
The therapeutic potential of pyrimidine derivatives extends to infectious diseases. A series of 2,4-diaminopyrimidines were found to have in vivo efficacy against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[5] Furthermore, 2-amino-4,6-dimethylpyridine derivatives have demonstrated activity against Leishmania mexicana. Specifically, a furan-2-carboxamide derivative inhibited the growth of both promastigotes and intracellular amastigotes with IC50 values of 69 µM and 89 µM, respectively.[6]
| Compound | Organism | Stage | IC50 (µM) |
| Furan-2-carboxamide derivative | Leishmania mexicana | Promastigote | 69 ± 2 |
| Furan-2-carboxamide derivative | Leishmania mexicana | Intracellular amastigote | 89 ± 9 |
| N-substituted imidazolidin-2-one derivative 1 | Leishmania mexicana | Intracellular amastigote | 13 ± 0.5 |
| N-substituted imidazolidin-2-one derivative 2 | Leishmania mexicana | Intracellular amastigote | 7 ± 3 |
In Vivo Efficacy: Performance in Preclinical Models
The promising in vitro results of several this compound derivatives and their analogues have been translated into in vivo studies, primarily in rodent models.
Antidepressant Effects
In vivo evaluation of (2,5-dimethylthiophen-3-yl)pyrimidin-2-amine derivatives using the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice demonstrated significant antidepressant-like activity. Compounds 4e7 and 4h7 were particularly effective, significantly reducing immobility time at levels comparable to the standard antidepressant, imipramine.[3][4]
Anti-Trypanosomal Activity
A series of 2,4-diaminopyrimidines demonstrated efficacy in an acute mouse model of Trypanosoma brucei infection.[5] While specific data on parasite clearance is not detailed, the study highlights the potential of this chemical class for treating trypanosomiasis.
Antileishmanial Activity
The furan-2-carboxamide derivative of 2-amino-4,6-dimethylpyridine was tested in BALB/c mice infected with Leishmania mexicana. Intraperitoneal administration of the compound at 10 mg/kg/day for five days resulted in a significant reduction in the parasite burden in the lymph nodes (81%), spleen (80%), and liver (73%).[6]
| Compound | Animal Model | Disease Model | Dosage | Route | Outcome |
| 4e7 & 4h7 | Mice | Depression (FST & TST) | Not specified | Not specified | Significant reduction in immobility time, comparable to imipramine. |
| 2,4-diaminopyrimidines | Mouse | Acute Trypanosoma brucei infection | Not specified | Not specified | Demonstrated in vivo efficacy. |
| Furan-2-carboxamide derivative | BALB/c mice | Leishmania mexicana infection | 10 mg/kg/day for 5 days | Intraperitoneal | 81% reduction in lymph node, 80% in spleen, and 73% in liver amastigote burden. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
PLK4 Inhibition and Cell Proliferation Assay
-
PLK4 Kinase Assay : The inhibitory activity against PLK4 was determined using a biochemical assay. The specific protocol would typically involve incubating the recombinant PLK4 enzyme with a substrate and ATP, in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation would then be measured, often using a luminescence-based method.
-
Cell Viability Assay : The anti-proliferative activity of the compounds was assessed using a standard MTT or similar assay. Cancer cell lines (e.g., MCF-7, MDA-MB-231) were seeded in 96-well plates and treated with different concentrations of the compounds for a specified period (e.g., 72 hours). The cell viability was then determined by measuring the absorbance of the formazan product.[1]
Forced Swim Test (FST) and Tail Suspension Test (TST)
-
Forced Swim Test : Mice are placed individually in a cylinder filled with water from which they cannot escape. The duration of immobility (floating) during a set period is recorded. A reduction in immobility time is indicative of an antidepressant effect.
-
Tail Suspension Test : Mice are suspended by their tails, and the duration of immobility is measured. Similar to the FST, a decrease in the time spent immobile suggests antidepressant-like activity.[3][4]
In Vivo Antileishmanial Activity Assessment
-
Animal Model : Susceptible BALB/c mice were infected with Leishmania mexicana.
-
Treatment : Following the establishment of infection, mice were treated with the test compound (e.g., furan-2-carboxamide derivative at 10 mg/kg/day) via intraperitoneal injection for a defined period (e.g., five consecutive days).
-
Parasite Burden Quantification : After the treatment period, the parasite load in target organs such as the lymph nodes, spleen, and liver was determined. This is typically done by microscopic examination of tissue smears (e.g., Giemsa staining) to count amastigotes or by limiting dilution assays.[6]
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental designs, the following diagrams illustrate a key signaling pathway and a general workflow for drug efficacy testing.
Caption: PLK4 signaling pathway in cancer and the inhibitory action of pyrimidine derivatives.
Caption: General workflow for evaluating the efficacy of therapeutic compounds.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target of N,4-Dimethylpyrimidin-2-amine-based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N,4-dimethylpyrimidin-2-amine scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors for cancer therapy. This guide provides an objective comparison of inhibitors based on this scaffold against other well-established alternatives, focusing on the validation of their primary targets: Polo-like kinase 4 (PLK4) and Aurora Kinases. Supporting experimental data, detailed protocols, and visual diagrams of key cellular pathways and workflows are presented to aid in research and development efforts.
Target I: Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for anticancer therapies.
Comparative Analysis of PLK4 Inhibitors
A novel this compound-based inhibitor, designated as Compound 8h , has demonstrated high potency against PLK4.[1] To objectively assess its performance, we compare its in vitro activity with established PLK4 inhibitors, Centrinone and CFI-400945.
| Inhibitor | Scaffold | Target | Potency (IC50/Ki) | Reference |
| Compound 8h | This compound | PLK4 | IC50 = 6.7 nM | [1][2] |
| Centrinone | Not specified in provided context | PLK4 | IC50 = 2.71 nM, Ki = 0.16 nM | [2][3] |
| Centrinone-B | Not specified in provided context | PLK4 | Ki = 0.59 nM | [4] |
| CFI-400945 | 1H-Indazole | PLK4 | IC50 = 0.26 nM, Ki = 0.26 nM | [2][5] |
| CFI-400437 | 1H-Indazole | PLK4 | IC50 = 0.6 nM | [2] |
| YLT-11 | Not specified in provided context | PLK4 | IC50 = 22 nM | [2][6] |
| WY29 | 1H-pyrazolo[3,4-d]pyrimidine | PLK4 | IC50 = 27 nM | [7] |
Note: IC50 and Ki values can vary based on experimental conditions. Direct comparison is most accurate when data is generated from the same laboratory under identical conditions.
Experimental Protocols for PLK4 Target Validation
This assay is utilized to determine the in vitro inhibitory activity of test compounds against PLK4.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
Materials:
-
Recombinant human PLK4 enzyme
-
Europium-labeled anti-tag antibody
-
Fluorescently labeled ATP-competitive kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., Compound 8h, Centrinone) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 100 nL) of the diluted compounds to the wells of a 384-well plate.
-
Prepare a solution containing the PLK4 enzyme and the europium-labeled antibody in assay buffer.
-
Add the enzyme/antibody mixture to the wells containing the test compounds.
-
Add the fluorescently labeled kinase tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
Data Analysis:
-
The percentage of inhibition is calculated relative to a DMSO control (no inhibitor).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Inhibition of PLK4 is expected to lead to a p53-dependent cell cycle arrest in the G1 phase.[2] Western blotting can be used to assess the levels of key proteins in this pathway.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.
Materials:
-
Cancer cell lines (e.g., breast cancer cell lines)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cancer cells with varying concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of target proteins to the loading control.
-
Compare the protein levels in treated versus untreated cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PLK4 signaling and inhibition.
Caption: Western blot workflow.
Target II: Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their dysregulation is frequently observed in cancer, making them important therapeutic targets.
Comparative Analysis of Aurora Kinase Inhibitors
A pyrimidine-based derivative, Compound 13 , has been identified as a potent inhibitor of Aurora A kinase.[8] Its performance is compared with other known Aurora kinase inhibitors, including VX-680 (Tozasertib) and CYC116.
| Inhibitor | Scaffold | Target(s) | Potency (IC50/Ki) | Reference |
| Compound 13 | Pyrimidine-based | Aurora A | IC50 = 38.6 nM | [8] |
| VX-680 (Tozasertib) | Not specified in provided context | Aurora A, B, C | Ki = 0.6 nM (A), 18 nM (B), 4.6 nM (C) | [9][10][11][12] |
| CYC116 | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A, B | Ki = 8.0 nM (A), 9.2 nM (B) | [13][14][15] |
| Alisertib (MLN8237) | Pyrimidine derivative | Aurora A | IC50 = 1.2 nM | [16][17] |
| Barasertib (AZD1152) | Pyrimidine derivative | Aurora B | Ki < 1 nM | [16][17] |
| AMG-900 | Not specified in provided context | Aurora A, B, C | IC50 = 5 nM (A), 4 nM (B), 1 nM (C) | [12] |
Experimental Protocols for Aurora Kinase Target Validation
A similar in vitro kinase assay as described for PLK4 can be adapted for Aurora kinases.
Procedure: The protocol is analogous to the PLK4 kinase inhibition assay, with the following modifications:
-
Enzyme: Use recombinant human Aurora A, B, or C kinase.
-
Substrate: A suitable peptide substrate for the specific Aurora kinase isoform should be used. For example, Kemptide can be used for Aurora A.[13]
-
Reaction Conditions: Optimize buffer components and incubation times for the specific Aurora kinase.
This assay measures the ability of an inhibitor to reduce the proliferation of cancer cell lines that overexpress the target kinase.
Principle: The assay quantifies the number of viable cells after treatment with the inhibitor. Common methods include MTT or CellTiter-Glo assays.
Materials:
-
Cancer cell lines (e.g., high-MYC expressing small-cell lung cancer cell lines for Aurora A inhibitors).[8]
-
Test compounds
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compound.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aurora kinase signaling.
Caption: Cell proliferation assay.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medkoo.com [medkoo.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 17. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
A Comparative Guide to 2-Aminopyrimidine Kinase Inhibitors: Evaluating Alternatives to the N,4-Dimethylpyrimidin-2-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, which allows for competitive binding to the kinase ATP pocket. This guide provides a comparative analysis of various 2-aminopyrimidine-based kinase inhibitors. While N,4-Dimethylpyrimidin-2-amine serves as a fundamental structural motif within this class, publicly available data on its specific kinase inhibitory activity is limited. Therefore, this guide will focus on a comparative analysis of several well-characterized 2-aminopyrimidine derivatives, providing a broader context for researchers engaged in the discovery and development of novel kinase inhibitors.
Introduction to 2-Aminopyrimidine Kinase Inhibitors
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, featured in numerous clinically approved and investigational kinase inhibitors. Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. These inhibitors have been developed to target a wide array of kinases involved in critical cellular processes, with significant implications for oncology, immunology, and neurodegenerative diseases.
Comparative Analysis of Representative 2-Aminopyrimidine Kinase Inhibitors
This section provides a comparative overview of the performance of selected 2-aminopyrimidine derivatives against key kinase targets: Cyclin-Dependent Kinase 9 (CDK9), Polo-Like Kinase 4 (PLK4), and Lymphocyte-specific protein tyrosine kinase (Lck).
Table 1: In Vitro Kinase Inhibitory Activity of Representative 2-Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 8e | CDK9 | 88.4 | Biochemical Assay | [1] |
| HDAC1 | 168.9 | Biochemical Assay | [1] | |
| Compound 2g | CDK9 | <50 (inhibition >80% at 50nM) | Biochemical Assay | [2] |
| Compound 8h | PLK4 | 6.7 | In Vitro Enzyme Activity | [3] |
| Compound 3r | PLK4 | 17.4 | In Vitro Enzyme Activity | [3] |
| Compound 43 | Lck | 0.6 | Biochemical Assay | [4] |
| Src | 1 | Biochemical Assay | [4] | |
| Kdr | 140 | Biochemical Assay | [4] | |
| Syk | 200 | Biochemical Assay | [4] | |
| Zap-70 | 370 | Biochemical Assay | [4] | |
| Btk | 100 | Biochemical Assay | [4] | |
| Lck inhibitor 2 | Lck | 13 | Biochemical Assay | [5] |
| Btk | 9 | Biochemical Assay | [5] | |
| Lyn | 3 | Biochemical Assay | [5] | |
| Syk | 26 | Biochemical Assay | [5] | |
| Txk | 2 | Biochemical Assay | [5] |
Table 2: In Vivo Efficacy of Representative 2-Aminopyrimidine Kinase Inhibitors
| Compound ID | Cancer Model | Dosing | Efficacy | Reference |
| Compound 8e | MV-4-11 Xenograft | Not Specified | T/C value of 29.98% | [1] |
| MC180295 | AML Xenograft | Not Specified | Significant tumor growth inhibition | [6] |
| CFI-400945 | Pancreatic, Breast, Lung, AT/RT Xenografts | 7.5 mg/kg/day (oral) in AT/RT model | Reduced tumor growth and extended survival | [7][8] |
| YLT-11 | Human Breast Cancer Xenograft | Not Specified | Anti-tumor activity without significant toxicity | [8] |
| Compound 43 | In Vivo Model of T-cell Activation | Not Specified | Good activity | [4] |
Table 3: Pharmacokinetic Properties of a Representative 2-Aminopyrimidine Kinase Inhibitor (Compound 9l - a JNK inhibitor)
| Parameter | Value | Species | Dosing | Reference |
| Clearance (Clp) | Low (specific value not provided) | Rat | 1 mg/kg i.v. | [9] |
| Oral Bioavailability (%F) | Good (specific value not provided) | Rat | 2 mg/kg p.o. | [9] |
| Brain-to-Plasma Ratio | 0.75 | Rat | Not Specified | [9][10] |
Signaling Pathways
Understanding the signaling context of the target kinase is crucial for inhibitor development. Below are simplified diagrams of the CDK, PLK4, and Lck signaling pathways.
Caption: Simplified CDK Signaling Pathway and Inhibition.
Caption: PLK4 Signaling in Cancer Progression.
Caption: Lck-mediated T-Cell Receptor Signaling.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate assessment and comparison of kinase inhibitors. Below are representative methodologies for key in vitro kinase assays.
Generic Kinase Inhibition Assay Workflow
The following diagram illustrates a generalized workflow for determining the inhibitory activity of a compound against a target kinase.
Caption: Generalized Kinase Inhibition Assay Workflow.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to higher kinase activity.
-
Principle: The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. The signal is inversely proportional to kinase activity.
-
Protocol Outline:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, buffer, and the 2-aminopyrimidine inhibitor at various concentrations.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time.
-
Detection: Add the Kinase-Glo® reagent, which stops the kinase reaction and initiates the luminescence reaction.
-
Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[3][11][12]
-
Radiolabeled Kinase Assay ([γ-³²P]ATP)
This is a traditional and direct method for measuring kinase activity.
-
Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.[13][14][15]
-
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, substrate, buffer, MgCl₂, and the 2-aminopyrimidine inhibitor.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a predetermined time.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose membrane).
-
Separation: Separate the radiolabeled substrate from the unincorporated [γ-³²P]ATP (e.g., by washing the membrane or SDS-PAGE).
-
Quantification: Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Determine the kinase activity and calculate the IC50 value of the inhibitor.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a robust, high-throughput method for measuring kinase activity.
-
Principle: HTRF® assays are based on fluorescence resonance energy transfer (FRET) between a donor (europium cryptate) and an acceptor (e.g., XL665) when brought into proximity by a binding event. In a kinase assay, this is typically achieved by using a biotinylated substrate and a europium-labeled anti-phospho-antibody, with streptavidin-XL665 as the acceptor.[16][17][18]
-
Protocol Outline:
-
Kinase Reaction: Perform the kinase reaction in the presence of the inhibitor and a biotinylated substrate.
-
Detection: Stop the reaction and add the HTRF® detection reagents (europium-labeled anti-phospho-antibody and streptavidin-XL665).
-
Incubation: Incubate to allow for the formation of the detection complex.
-
Measurement: Read the HTRF® signal on a compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated and used to determine the IC50 value.
-
Conclusion
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiotrade.com [ebiotrade.com]
- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lck inhibitor 2 - Immunomart [immunomart.com]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 15. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Methodologies for N,4-Dimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes for N,4-Dimethylpyrimidin-2-amine, a valuable substituted pyrimidine derivative in medicinal chemistry. The synthesis of this compound is crucial for the development of various therapeutic agents. The two methods explored are Nucleophilic Aromatic Substitution (SNAr) and Cyclocondensation. This document presents a side-by-side comparison of their performance based on key metrics, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparative Data of Synthetic Routes
The following table summarizes the key performance indicators for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Method 1: Nucleophilic Aromatic Substitution (SNAr) | Method 2: Cyclocondensation |
| Starting Materials | 2-Chloro-4-methylpyrimidine, Methylamine | N-Methylguanidine, 4,4-Dimethoxy-2-butanone |
| Key Reagents | Base (e.g., Triethylamine), Solvent (e.g., Ethanol) | Base (e.g., Sodium Ethoxide), Solvent (e.g., Ethanol) |
| Number of Steps | 1 | 1 |
| Reported Yield | High (specific data not available) | ~66% (for the analogous 2-amino-4-methylpyrimidine)[1][2] |
| Reaction Time | Typically a few hours | ~6 hours[2] |
| Purity | Generally high, requires purification | Requires purification from reaction mixture |
Synthetic Route Overviews
The two synthetic pathways offer distinct approaches to the construction of the this compound core.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This method involves the direct displacement of a halide from a pyrimidine ring by an amine. In this case, the chlorine atom at the 2-position of 2-chloro-4-methylpyrimidine is substituted by a methylamino group. This is a common and generally efficient method for the synthesis of aminopyrimidines.
Method 2: Cyclocondensation
This classical approach to pyrimidine synthesis involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent. For the synthesis of this compound, N-methylguanidine is reacted with a suitable C4 β-dicarbonyl synthon, such as 4,4-dimethoxy-2-butanone.
Experimental Protocols
Detailed experimental procedures for the key steps in each synthetic method are provided below.
Method 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Step 1a: Synthesis of 2-Chloro-4-methylpyrimidine (Precursor)
-
Procedure: To a vigorously stirred slurry containing 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in a mixture of ethanol (250 mL) and water (250 mL), zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are sequentially added. The reaction mixture is heated to reflux at 70°C for 4 hours. After completion, the mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to remove ethanol and subsequently extracted with dichloromethane. The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to yield 2-chloro-4-methylpyrimidine.[3][4]
Step 1b: Synthesis of this compound
-
Procedure: To a solution of 2-chloro-4-methylpyrimidine in a suitable solvent such as ethanol, an excess of methylamine (as a solution in a solvent like ethanol or THF, or as a gas) is added. A base, such as triethylamine, can be added to scavenge the HCl generated during the reaction. The reaction mixture is stirred, typically at room temperature or with gentle heating, for several hours until the reaction is complete (monitored by TLC or LC-MS). After completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.
Method 2: Synthesis via Cyclocondensation
-
Procedure: A mixture of a base, such as sodium ethoxide (30.3 mmol), and N-methylguanidine salt (e.g., hydrochloride or nitrate, 11.3 mmol) in ethanol is stirred for 20 minutes. Then, a solution of 4,4-dimethoxy-2-butanone (1.0 g, 7.57 mmol) is added, and the reaction mixture is refluxed for approximately 6 hours, with the reaction progress monitored by TLC. After completion, the solvent is removed under reduced pressure. The resulting residue is treated with water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved through column chromatography or recrystallization.[1][2]
Conclusion
Both the Nucleophilic Aromatic Substitution and Cyclocondensation methods offer viable pathways for the synthesis of this compound. The SNAr approach is a more modern and often higher-yielding method, contingent on the availability of the 2-chloro-4-methylpyrimidine precursor. The synthesis of this precursor adds an additional step to the overall process. The Cyclocondensation route is a classical and straightforward one-pot method, though it may result in lower yields and require more rigorous purification.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the purification capabilities of the laboratory. For high-throughput synthesis and medicinal chemistry applications, the SNAr approach may be more favorable due to its generally cleaner reaction profile and potentially higher yields. For larger-scale production where cost of starting materials is a primary concern, the classical cyclocondensation route remains a relevant option. Further optimization of reaction conditions for both methods could lead to improved yields and efficiency.
References
Spectroscopic Analysis of N,4-Dimethylpyrimidin-2-amine: A Comparative Guide
This guide provides a comparative spectroscopic analysis of N,4-Dimethylpyrimidin-2-amine, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this compound, this analysis will draw upon established spectroscopic data from its close structural isomers and related 2-aminopyrimidine derivatives. This approach allows for a robust characterization by comparing expected spectral features.
The primary comparators for this analysis are 2-Amino-4,6-dimethylpyrimidine and 4-Amino-2,6-dimethylpyrimidine, chosen for their structural similarity as isomers of the target compound. Data from other related pyrimidine derivatives will also be referenced to provide a broader context for the interpretation of spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its comparators. The data for the target compound is predicted based on the analysis of its isomers for which experimental data is available.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3400-3200 (N-H stretch), ~3100-3000 (C-H aromatic stretch), ~2950-2850 (C-H aliphatic stretch), ~1640-1580 (C=N and C=C ring stretch), ~1560 (N-H bend) |
| 2-Amino-4,6-dimethylpyrimidine[1][2] | 3430, 3330, 3180 (N-H stretches), 1630 (C=N stretch), 1580, 1550 (ring stretches) |
| 4-Amino-2,6-dimethylpyrimidine[3] | 3450, 3300 (N-H stretches), 1650 (C=N stretch), 1590, 1560 (ring stretches) |
| General 2-Aminopyrimidine Derivatives[4] | 3317-3156 (N-H stretches), 1685-1604 (-CH=N- band), 1590-1478 (aromatic C=C stretches) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic-H | NH | CH₃ |
| This compound (Predicted) | ~8.0 (d), ~6.5 (d) | ~5.0 (br s) | ~2.9 (s), ~2.3 (s) |
| 2-Amino-4,6-dimethylpyrimidine[5] | 6.45 (s, 1H) | 5.05 (br s, 2H) | 2.25 (s, 6H) |
| 4-Amino-2,6-dimethylpyrimidine[6] | 5.85 (s, 1H) | 5.20 (br s, 2H) | 2.30 (s, 6H) |
| General 2-Aminopyrimidine Derivatives[4] | 6.80-9.32 | 6.80-9.57 | 2.0-2.5 |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic-C | CH₃ |
| This compound (Predicted) | ~163, ~161, ~158, ~110 | ~28, ~24 |
| 2-Amino-4,6-dimethylpyrimidine | Data not readily available | Data not readily available |
| 4-Amino-2,6-dimethylpyrimidine | Data not readily available | Data not readily available |
| N,N-dimethylpyrimidin-4-amine[7] | 162.1, 158.2, 157.0, 106.3 | 38.1 |
| 2,5-Dimethylpyrimidin-4-amine[8] | 163.4, 158.8, 157.3, 119.8 | 23.9, 13.5 |
| General 2-Aminopyrimidine Schiff Bases | 161.67-166.64 (C=N) | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound [9] | C₆H₉N₃ | 123.16 | 123 (M+), 108, 81, 54 |
| 2-Amino-4,6-dimethylpyrimidine[1][10] | C₆H₉N₃ | 123.16 | 123 (M+), 108, 81, 67, 54 |
| 4-Amino-2,6-dimethylpyrimidine[11] | C₆H₉N₃ | 123.16 | 123 (M+), 108, 81, 54 |
| N,N-dimethylpyrimidin-4-amine[7] | C₆H₉N₃ | 123.16 | 123 (M+), 94, 67, 44 |
Experimental Protocols
Standard spectroscopic methodologies are employed for the characterization of this compound and its analogs.
1. Infrared (IR) Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHz) is utilized.[12]
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the protons and carbons, respectively.
3. Mass Spectrometry (MS):
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification, is employed.
-
Ionization Method: Electron Ionization (EI) is a common method for this class of compounds.
-
Data Acquisition: The mass spectrum is obtained, showing the molecular ion peak (M+) and fragmentation pattern, which helps in confirming the molecular weight and structure.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
This comparative guide, through the analysis of predicted and experimental data of closely related isomers, provides a foundational spectroscopic characterization of this compound. The presented data and protocols offer a valuable resource for researchers in the fields of chemical synthesis and drug discovery.
References
- 1. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-dimethylpyrimidine(767-15-7) IR Spectrum [chemicalbook.com]
- 3. 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) IR Spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR [m.chemicalbook.com]
- 6. 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum [chemicalbook.com]
- 7. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C6H9N3 | CID 12707501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. omicsonline.org [omicsonline.org]
A Comparative Guide to Validating the Purity of Synthesized N,4-Dimethylpyrimidin-2-amine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like N,4-Dimethylpyrimidin-2-amine is a foundational requirement for reliable downstream applications. The presence of impurities can significantly alter a compound's biological activity, toxicity, and physicochemical properties, leading to irreproducible experimental results and potential safety concerns. This guide provides an objective comparison of key analytical techniques for purity validation, complete with experimental data and detailed protocols, to ensure the integrity of your synthesized material.
Understanding Potential Impurities
The synthesis of this compound can introduce various impurities. A robust analytical workflow is essential to identify and quantify these, which may include:
-
Unreacted Starting Materials: Residual reagents from the synthesis.
-
Intermediates: Partially reacted molecules.
-
Byproducts: Compounds formed from side reactions.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
A multi-technique approach is therefore recommended for a comprehensive purity assessment.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical technique depends on the nature of the expected impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful and often complementary methods for this purpose.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the compound's partitioning between a liquid mobile phase and a solid stationary phase (polarity).[1] | Quantitative purity (area %), detection of non-volatile and thermally labile impurities.[2][3] | High resolution, sensitivity, and reproducibility; suitable for a broad range of compounds.[4] | May require derivatization for compounds with poor UV absorbance; can be less effective for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1] | Identification and quantification of volatile and semi-volatile impurities; provides structural information.[2] | Excellent separation efficiency for volatile compounds; mass spectrometer allows for definitive impurity identification.[3][5] | Not suitable for non-volatile or thermally unstable compounds; potential for peak tailing with amines.[3][6] |
| Quantitative NMR (qNMR) | Measures the absolute or relative concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[5] | Absolute purity determination without needing a reference standard of the analyte itself.[7] | Universal detection principle; provides structural and quantitative data simultaneously; orthogonal to chromatographic methods.[7] | Lower sensitivity compared to chromatographic techniques; requires a carefully selected internal standard with a known purity.[5] |
Data Presentation: Quantitative Comparison
The following table summarizes typical performance characteristics for each technique when analyzing a small amine compound like this compound.
| Validation Parameter | HPLC with UV Detection | GC with MS/FID Detection | Quantitative ¹H NMR |
| Principle | Separation based on polarity.[4] | Separation based on volatility and boiling point.[3] | Signal intensity is directly proportional to the number of nuclei.[7] |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.998[1] | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 97.0% - 103.0%[1] | 98.5% - 101.5% |
| Precision (RSD) | ≤ 2.0%[1] | ≤ 2.5%[1] | ≤ 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[1] | Signal-to-Noise Ratio of 3:1[1] | Analyte dependent, typically higher than HPLC/GC |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1[1] | Signal-to-Noise Ratio of 10:1[1] | Analyte dependent, typically higher than HPLC/GC |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These should serve as a starting point for method development and validation.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Objective: To determine the purity of this compound by calculating the area percentage of the main peak.
-
Instrumentation:
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.[2]
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: Calculate the purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram.[5]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities in the synthesized sample.[5]
-
Instrumentation:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Inlet Temperature: 250 °C.[5]
-
Oven Temperature Program: Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).[5]
-
MS Detector: Electron Ionization (EI) mode.
-
-
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like Dichloromethane or Methanol to a concentration of 1 mg/mL.[2]
-
Analysis: Inject 1 µL of the sample into the GC-MS system.
-
Data Analysis: Determine purity from the total ion chromatogram (TIC) area percentage. Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).[5]
-
3. Quantitative ¹H NMR (qNMR) Spectroscopy
-
Objective: To determine the absolute purity of this compound using a certified internal standard.[5]
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆).
-
Internal Standard: A certified reference material with known purity and a signal that does not overlap with analyte signals (e.g., Maleic acid).[5]
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube. Add the deuterated solvent.
-
Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. Critically, the relaxation delay (d1) must be set to at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation.[5]
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard, accounting for their respective molecular weights and the number of protons contributing to each signal.[5]
-
Mandatory Visualization: Purity Validation Workflow
The following diagram illustrates a comprehensive workflow for validating the purity of a synthesized compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of N,4-Dimethylpyrimidin-2-amine and related 2-aminopyrimidine compounds, with a focus on their role as kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, owing to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions within the kinase ATP-binding pocket. This document summarizes the available quantitative data, details relevant signaling pathways, and provides experimental protocols to facilitate further research and drug development.
Introduction
This compound belongs to the class of 2-aminopyrimidine compounds, which have garnered significant interest in medicinal chemistry for their diverse biological activities. A primary area of investigation for this class of molecules is their potential as inhibitors of protein kinases, a family of enzymes that play a crucial role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. This guide will focus on the comparative mechanism of action of this compound and its structural analogs, particularly in the context of Cyclin-Dependent Kinase 2 (CDK2) inhibition.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2
The primary mechanism of action for many biologically active 2-aminopyrimidine derivatives is the inhibition of protein kinases. Cyclin-Dependent Kinase 2 (CDK2) has been identified as a significant target for this class of compounds. CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition leads to cell cycle arrest and can subsequently induce apoptosis (programmed cell death), making it a valuable target for anticancer therapies.
The 2-aminopyrimidine core structure effectively competes with ATP for binding to the kinase active site. The nitrogen atoms of the pyrimidine ring and the 2-amino group form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. Substitutions on the pyrimidine ring and the amino group can further enhance binding affinity and selectivity for specific kinases.
Signaling Pathway of CDK2 Inhibition
Inhibition of the CDK2/Cyclin E complex by 2-aminopyrimidine derivatives prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb). This leads to the sequestration of the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately resulting in G1/S phase cell cycle arrest. Prolonged cell cycle arrest can then trigger the apoptotic cascade.
Comparative Quantitative Data
| Compound ID | Structure | CDK2 IC50 (µM) | Reference |
| Compound 1 | 2-Anilino-4-(3-hydroxyphenyl)pyrimidine | >10 | [1] |
| Compound 2 | 2-Anilino-4-(pyrrolidin-3-yl)pyrimidine | 0.083 | [2] |
| Compound 3 | 2-(4-Sulfamoylanilino)-6-biphenyl-purine | 0.044 | [3][4] |
| Compound 4 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | 0.005 (Ki) | [1] |
Note: The presented data is a compilation from different studies and should be used for illustrative purposes of SAR trends. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Based on the broader SAR, the 2-amino group is crucial for hinge binding. The methyl group at the 4-position of this compound is a small lipophilic group that may offer favorable interactions in the ATP binding pocket. The N-methylation of the 2-amino group could potentially influence the hydrogen bonding capacity and steric interactions within the active site. Further empirical testing is required to quantify the precise inhibitory activity of this compound and its immediate analogs.
Experimental Protocols
To facilitate the evaluation of this compound and related compounds as kinase inhibitors, a detailed protocol for a standard in vitro CDK2 kinase inhibition assay is provided below. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
1. Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E2 enzyme complex
-
CDK2 substrate (e.g., Histone H1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound and related analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
2. Procedure:
3. Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Conclusion
This compound and its related compounds, built upon the 2-aminopyrimidine scaffold, are promising candidates for the development of kinase inhibitors. Their primary mechanism of action is likely the inhibition of key cell cycle regulators such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells. While direct comparative quantitative data for this compound is limited, the extensive body of research on more complex 2-aminopyrimidine derivatives provides a strong rationale for its potential activity and a clear path for its evaluation. The provided experimental protocols and an understanding of the underlying signaling pathways offer a solid foundation for researchers to further investigate the therapeutic potential of this class of compounds.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of N,4-Dimethylpyrimidin-2-amine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N,4-dimethylpyrimidin-2-amine scaffold is a foundational structure in the development of targeted kinase inhibitors. Its inherent ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a privileged scaffold in medicinal chemistry. However, this same feature can also lead to a lack of selectivity, as the ATP-binding site is highly conserved across the kinome.[1][2] Consequently, medicinal chemistry efforts are often focused on modifying this core structure to achieve high potency for the desired target kinase while minimizing off-target effects that can lead to toxicity.[3]
This guide provides a comparative analysis of the selectivity of various this compound-based compounds, supported by experimental data and detailed methodologies. By examining how different substitutions on the pyrimidine core influence kinase selectivity, researchers can gain valuable insights for the rational design of next-generation inhibitors.
Comparative Selectivity Profiles of this compound Derivatives
The following tables summarize the in vitro kinase inhibitory activity of representative this compound derivatives against a panel of kinases. These examples highlight how modifications to the core scaffold can engender selectivity for different kinase families.
Table 1: Selectivity Profile of a CDK2 Inhibitor Derivative
| Compound Name | Primary Target | Kᵢ (nM) for CDK2 | Selectivity over other CDKs | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15) | CDK2 | 5 | Selective over other tested CDKs | [4] |
Table 2: Selectivity Profile of an FGFR4 Inhibitor Derivative
| Compound Name | Primary Target | IC₅₀ (nM) for FGFR4 | Fold Selectivity vs. FGFR1 | Fold Selectivity vs. FGFR2 | Fold Selectivity vs. FGFR3 | Reference |
| 2-amino-4,6-dimethylpyrimidin-5-ol derivative (Compound 6O) | FGFR4 | 75.3 | >133 | >133 | >133 | [5] |
Table 3: Selectivity Profile of a PLK4 Inhibitor Derivative
| Compound Name | Primary Target | IC₅₀ (µM) for PLK4 | Notes | Reference |
| Pyrimidin-2-amine derivative (Compound 8h) | PLK4 | 0.0067 | High PLK4 inhibitory activity | [4] |
Experimental Protocols
The determination of a compound's selectivity profile is paramount in kinase inhibitor drug discovery. The following are detailed methodologies for key experiments commonly employed to assess the selectivity of this compound-based compounds.
In Vitro Kinase Profiling: Kinome Scan
A broad in vitro kinase panel is the gold standard for assessing the selectivity of a kinase inhibitor. This is often achieved through binding assays or enzymatic assays against hundreds of kinases.
Objective: To determine the binding affinity or inhibitory activity of a test compound against a large panel of purified kinases to identify on-target and off-target interactions.
General Procedure (Binding Assay - e.g., KINOMEscan™):
-
Immobilization: A proprietary ligand that binds to the ATP-binding site of kinases is immobilized on a solid support.
-
Competition: A test compound is incubated with the kinase of interest and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA-tagged kinase.
-
Data Analysis: The results are often expressed as a percentage of control (PoC), where a lower percentage indicates stronger binding of the test compound. A selectivity score (e.g., S10 at 1 µM) can be calculated, representing the number of kinases inhibited beyond a certain threshold at a given concentration.[1]
Cellular Target Engagement Assays
Cell-based assays are crucial for confirming that a compound engages its intended target in a physiological context.
Objective: To measure the ability of a compound to inhibit the activity of its target kinase within living cells.
General Procedure (Western Blotting for Phospho-protein Levels):
-
Cell Culture: Select a cell line where the target kinase is active and its downstream signaling pathway is well-characterized.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total protein of that substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway targeted by a derivative of the this compound scaffold and a generalized workflow for assessing compound selectivity.
Caption: The Cyclin E/CDK2 signaling pathway and the point of inhibition by a pyrimidine-based compound.
Caption: A generalized workflow for assessing the selectivity of kinase inhibitors.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Pyrimidin-2-amine Derivatives in Cellular Assays as PLK4 Inhibitors
This guide provides a comparative analysis of a series of pyrimidin-2-amine derivatives based on their performance in cellular assays, with a focus on their activity as Polo-like kinase 4 (PLK4) inhibitors. The data presented is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship and anticancer potential of this class of compounds.
Data Presentation
The following table summarizes the in vitro anti-proliferative activity (IC50 in µM) of various pyrimidin-2-amine derivatives against three human breast cancer cell lines: MCF-7, MDA-MB-231, and MDA-MB-468. The compounds are compared to the positive control, Centrinone.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | MDA-MB-468 IC50 (µM) |
| 3x | 0.057 ± 0.004 | 0.12 ± 0.01 | 0.25 ± 0.02 |
| 8h | 0.023 ± 0.003 | 0.029 ± 0.003 | 0.11 ± 0.01 |
| 8i | 0.076 ± 0.005 | 0.15 ± 0.01 | 0.31 ± 0.02 |
| Centrinone | 0.048 ± 0.004 | 0.12 ± 0.01 | 0.23 ± 0.02 |
Data is presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the pyrimidin-2-amine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Cell Seeding: Human breast cancer cell lines (MCF-7, MDA-MB-231, and MDA-MB-468) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (Centrinone) for 72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Mandatory Visualization
Signaling Pathway
Experimental Workflow
References
Safety Operating Guide
Proper Disposal of N,4-Dimethylpyrimidin-2-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N,4-Dimethylpyrimidin-2-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
This compound is a chemical compound that requires careful handling and disposal due to its potential health and environmental hazards. According to safety data sheets (SDS), this substance is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Furthermore, it is considered toxic to aquatic life with long-lasting effects.[4] Therefore, proper disposal is not only a matter of laboratory safety but also of environmental responsibility.
Regulatory Framework
The disposal of chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9][10] These federal regulations, along with state and local rules, mandate a "cradle-to-grave" approach to hazardous waste management, meaning the waste must be tracked from its generation to its final disposal.[7][10] It is illegal to dispose of such chemicals in the regular trash or down the sewer system.[6]
Step-by-Step Disposal Protocol
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) Hazardous Waste Program.[6]
-
Waste Identification and Classification :
-
Containerization :
-
Labeling :
-
As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your EHS department.[6][11]
-
The label must include the following information[6]:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The quantity of the waste. For mixtures, list all components and their approximate percentages.
-
The date of waste generation.
-
The physical hazards of the waste (e.g., toxic).
-
Your name, department, and contact information.
-
-
-
Storage :
-
Request for Disposal :
-
Once the container is full or you no longer need to add to it, submit a request for waste pickup to your EHS department.
-
Do not transport hazardous waste yourself. Trained EHS personnel will collect it from your laboratory.[11]
-
-
Disposal of Empty Containers :
-
A container that held this compound must be triple-rinsed with a suitable solvent to be considered non-hazardous.[11][12]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[11][12]
-
After triple-rinsing, the original chemical label on the container should be defaced or removed before it can be disposed of in the regular trash or reused.[11]
-
Hazard Summary for this compound
| Hazard Type | Description | Primary Sources |
| Acute Toxicity | Harmful if swallowed. | SDS[1][4] |
| Skin Irritation | Causes skin irritation. | SDS[1][2][3][4][5] |
| Eye Irritation | Causes serious eye irritation. | SDS[1][2][3][4][5] |
| Respiratory Irritation | May cause respiratory irritation. | SDS[1][2][3][5] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | SDS[4] |
Disposal Decision Workflow
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. youtube.com [youtube.com]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. dnr.mo.gov [dnr.mo.gov]
- 11. vumc.org [vumc.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. fishersci.no [fishersci.no]
Personal protective equipment for handling N,4-Dimethylpyrimidin-2-amine
Disclaimer: Information on the specific compound N,4-Dimethylpyrimidin-2-amine is limited. The following guidance is based on safety data for structurally similar chemicals, such as 2-Amino-4,6-dimethylpyrimidine, and general laboratory safety protocols. It is imperative to handle this chemical in a controlled laboratory setting.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended protective gear.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields. A face shield is recommended when splashes are likely. | Standard laboratory practice to protect against splashes and airborne particles.[1][2] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended). A chemically resistant lab coat should be worn and fully buttoned.[3] | Prevents direct skin contact.[3] Gloves should be inspected for tears or contamination and changed frequently.[3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR) should be used when handling the powder form. | Necessary to avoid the inhalation of dust particles.[3][4] Handling should occur in a well-ventilated area or a chemical fume hood.[3] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following operational protocol is crucial for user safety and the integrity of the experiment.
1. Engineering Controls and Preparation:
-
Designate a specific area for handling, weighing, and preparing solutions of this chemical.
-
Ensure that an emergency eyewash station and a safety shower are readily accessible.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust generation.[3]
2. Handling and Solution Preparation:
-
Before handling, ensure all required PPE as detailed in the table above is correctly worn.
-
To minimize dust, carefully weigh the solid compound on a tared weigh boat inside a chemical fume hood.[3]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation, dizziness, or nausea occurs.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1][5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Solid Waste: Collect unused or waste solid material in a labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect unused solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not pour this chemical down the drain.[1]
-
Contaminated Materials: Dispose of contaminated PPE (gloves, etc.) and other materials (e.g., weigh boats, pipette tips) as hazardous waste in a designated, sealed container.
-
Container Disposal: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[1]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
